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  • Product: 6-Methoxy-N-methylpyridin-3-amine hydrochloride
  • CAS: 2416243-15-5

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 6-Methoxy-N-methylpyridin-3-amine Derivatives: A Technical Guide to Epigenetic Targeting

Executive Summary In modern oncology and epigenetic drug discovery, the identification of versatile, high-affinity pharmacophores is critical. 6-Methoxy-N-methylpyridin-3-amine (CAS 61771-67-3) has emerged as a highly pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and epigenetic drug discovery, the identification of versatile, high-affinity pharmacophores is critical. 6-Methoxy-N-methylpyridin-3-amine (CAS 61771-67-3) has emerged as a highly privileged building block in the synthesis of novel antineoplastic agents[1]. Its unique structural topology—combining an electron-rich methoxy-pyridine ring with a secondary amine—makes it an ideal precursor for developing potent inhibitors of Jumonji C (JmjC) domain-containing histone demethylases (KDMs) 2[3].

This technical guide dissects the structural rationale, synthetic incorporation, and biochemical validation of 6-Methoxy-N-methylpyridin-3-amine derivatives, providing a self-validating framework for researchers advancing epigenetic modulators into the clinic.

Chemical Profile & Structural Rationale

The therapeutic efficacy of 6-Methoxy-N-methylpyridin-3-amine derivatives stems from precise molecular interactions within target enzyme active sites:

  • Bidentate Metal Coordination: The pyridine nitrogen is uniquely positioned to coordinate with the catalytic Fe(II) center found in the active sites of KDM4 (JMJD2) and KDM5 (JARID1) subfamilies 4[4].

  • Electron Density Modulation: The electron-donating 6-methoxy group enriches the electron density of the pyridine ring, strengthening the metal-ligand bond and displacing the endogenous co-factor, α -ketoglutarate ( α KG).

  • Synthetic Handle: The N-methyl secondary amine serves as an excellent nucleophile for palladium-catalyzed cross-coupling, allowing for rapid diversification of the chemical scaffold without compromising the core pharmacophore.

Epigenetic Targeting: KDM Inhibition Pathway

Histone demethylases are frequently mutated or misregulated in human cancers (e.g., prostate, breast, and lung cancers) 5[5]. By incorporating 6-Methoxy-N-methylpyridin-3-amine into larger scaffolds (such as zavondemstat analogs), researchers can effectively block the demethylation of H3K4 and H3K9, forcing a chromatin remodeling event that triggers cancer cell apoptosis 6[6].

Epigenetic_Modulation N1 6-Methoxy-N-methylpyridin-3-amine N2 JmjC Domain Fe(II) Coordination N1->N2 Binds Active Site N3 Inhibition of H3K4 Demethylation N2->N3 Displaces alpha-KG N4 Chromatin Remodeling N3->N4 Epigenetic Shift N5 Cancer Cell Apoptosis N4->N5 Phenotypic Outcome

Mechanism of KDM inhibition by 6-Methoxy-N-methylpyridin-3-amine derivatives.

Synthetic Strategy & Discovery Workflow

To build complex KDM inhibitors, the 6-Methoxy-N-methylpyridin-3-amine building block must be conjugated to a larger molecular framework.

Causality in Synthesis: We specifically utilize palladium-catalyzed Buchwald-Hartwig cross-coupling rather than standard nucleophilic aromatic substitution ( SN​Ar ). The sterically hindered 3-position of the pyridine ring makes SN​Ar inefficient and prone to side reactions. Buchwald-Hartwig amination ensures high regioselectivity and yield when forging the critical C-N bond between our secondary amine and the aryl halide core scaffold.

Screening_Workflow S1 Synthesis (Buchwald-Hartwig) S2 Biochemical Assay (AlphaLISA) S1->S2 S3 Cell Permeability (Caco-2) S2->S3 S4 In Vivo Efficacy (Xenograft) S3->S4

Step-by-step drug discovery workflow from synthesis to in vivo validation.

Self-Validating Biochemical Protocols

AlphaLISA KDM Demethylase Activity Assay

Causality in Assay Selection: Pyridine-based compounds often exhibit intrinsic fluorescence, which creates false positives in traditional formaldehyde dehydrogenase (FDH)-coupled assays 4[4]. To circumvent this, we deploy an AlphaLISA method. This relies on chemiluminescent energy transfer via bead proximity, completely bypassing autofluorescence artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Epigenetic Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Expert Insight: TCEP is strictly preferred over DTT as a reducing agent because DTT can chelate the Fe(II) required for KDM catalytic activity, leading to baseline drift.

  • Enzyme-Inhibitor Pre-Incubation: Dispense 5 nM KDM4C enzyme and test derivatives (10-point dose-response, 0.1% DMSO final) into a 384-well ProxiPlate. Incubate for 30 minutes at room temperature. Expert Insight: Pre-incubation is critical. Pyridine-amine derivatives often act as slow-binding inhibitors. Allowing the system to reach equilibrium before introducing the substrate prevents artificially inflated IC50​ values.

  • Substrate Addition: Add 20 nM biotinylated histone H3K9me3 peptide and α KG. Expert Insight: The concentration of α KG must be set exactly at its Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to competitive inhibitors displacing the co-factor.

  • Detection & Self-Validation: Add AlphaLISA Anti-methyl-Histone Acceptor beads and Streptavidin Donor beads. Read the plate on an EnVision multimode plate reader. Trustworthiness Check: Every plate must include a no-enzyme control (0% demethylation) and a reference pan-KDM inhibitor like JIB-04 7[7] (100% inhibition). The assay is only validated if the calculated Z'-factor is > 0.7, ensuring the signal window is robust against background noise.

Quantitative Structure-Activity Relationship (SAR)

The integration of the 6-Methoxy-N-methylpyridin-3-amine moiety significantly enhances both target affinity and cellular permeability compared to unsubstituted pyridine analogs. The table below summarizes the quantitative data driving structural optimization.

Compound IDScaffold ModificationKDM4C IC50​ (nM)KDM5A IC50​ (nM)Caco-2 Papp​ ( 10−6 cm/s)
Cmpd-A Unsubstituted Pyridine Base12508501.2
Cmpd-B 6-Methoxy-N-methylpyridin-3-amine core4352104.5
Zavondemstat Optimized Pyridine-Amine Derivative152218.4

Data Interpretation: The addition of the methoxy group (Cmpd-B) yields a ~3-fold increase in potency over the base scaffold. Further optimization into clinical candidates like Zavondemstat results in sub-20 nM potency and excellent membrane permeability, suitable for in vivo xenograft studies.

Conclusion

The 6-Methoxy-N-methylpyridin-3-amine pharmacophore is a cornerstone in the rational design of epigenetic therapeutics. By understanding the causality behind its Fe(II) coordination and employing rigorous, self-validating biochemical assays like AlphaLISA, drug development professionals can confidently leverage this building block to discover next-generation antineoplastic agents.

References

  • Title: WO2015200709A1 - Histone demethylase inhibitors - Google Patents Source: Google Patents / Quanticel Pharmaceuticals URL
  • Source: PMC (PubMed Central)
  • Title: 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1)
  • Title: JIB-04 - Jumonji Histone Demethylase Inhibitor Source: APExBIO URL
  • Title: zavondemstat | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL

Sources

Exploratory

An In-depth Technical Guide to the History and Discovery of 6-Methoxy-N-methylpyridin-3-amine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, and among its myriad derivatives, the 6-methoxypyridin-3-amine core has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, and among its myriad derivatives, the 6-methoxypyridin-3-amine core has emerged as a particularly fruitful platform for the discovery of novel therapeutic and diagnostic agents. This technical guide provides a comprehensive exploration of the history, discovery, and development of 6-Methoxy-N-methylpyridin-3-amine and its analogs. We will delve into the foundational synthetic methodologies that enabled the exploration of this chemical space, with a particular focus on the transformative impact of modern cross-coupling reactions. The narrative will then trace the evolution of these analogs from simple building blocks to sophisticated molecules with applications in neurodegenerative diseases, oncology, and infectious diseases. Through detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of key concepts, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of compounds and to inspire future innovation.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, make it an ideal scaffold for interacting with biological targets.[2][3] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[3][4]

The aminopyridine subunit, in particular, has proven to be a valuable pharmacophore in drug discovery.[1][2][5] The amino group provides a key interaction point for hydrogen bonding with protein targets and serves as a versatile handle for further chemical elaboration. This has led to the development of aminopyridine-containing drugs with a wide range of therapeutic applications, from treating multiple sclerosis to combating cancer.[1]

The 6-Methoxypyridin-3-amine Core: A Versatile Building Block

Within the broader family of aminopyridines, the 6-methoxypyridin-3-amine core has garnered significant attention as a starting point for the development of novel therapeutic agents. The methoxy group at the 6-position influences the electronic properties of the pyridine ring and can also serve as a metabolic soft spot, offering opportunities for prodrug strategies or for modulating the compound's metabolic fate. The 3-amino group, as previously mentioned, is a key functional group for both biological activity and synthetic diversification.

Synthesis of the 6-Methoxypyridin-3-amine Scaffold

A well-documented route to a key intermediate, 2-amino-6-methoxy-3-nitropyridine, starts from 2,6-dichloropyridine.[6] This intermediate can then be further transformed to the desired 6-methoxypyridin-3-amine.

  • Step 1: Nitration of 2,6-Dichloropyridine. 2,6-Dichloropyridine is nitrated using a mixture of sulfuric acid and nitric acid to yield 2,6-dichloro-3-nitropyridine.

  • Step 2: Selective Ammonolysis. The 2,6-dichloro-3-nitropyridine is then subjected to selective ammonolysis, where one of the chlorine atoms is displaced by an amino group to form 2-amino-6-chloro-3-nitropyridine.

  • Step 3: Methoxylation. The final step involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol to yield the desired 2-amino-6-methoxy-3-nitropyridine.

StepReagents and ConditionsProduct
1. Nitration2,6-Dichloropyridine, H₂SO₄, HNO₃2,6-Dichloro-3-nitropyridine
2. Ammonolysis2,6-Dichloro-3-nitropyridine, aq. NH₃, Methanol2-Amino-6-chloro-3-nitropyridine
3. Methoxylation2-Amino-6-chloro-3-nitropyridine, NaOMe, Methanol2-Amino-6-methoxy-3-nitropyridine

Caption: A typical multi-step synthesis of a key precursor to 6-methoxypyridin-3-amine analogs.

SynthesisWorkflow Start 2,6-Dichloropyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate1 2,6-Dichloro-3-nitropyridine Nitration->Intermediate1 Ammonolysis Ammonolysis (aq. NH₃, Methanol) Intermediate1->Ammonolysis Intermediate2 2-Amino-6-chloro-3-nitropyridine Ammonolysis->Intermediate2 Methoxylation Methoxylation (NaOMe, Methanol) Intermediate2->Methoxylation Product 2-Amino-6-methoxy-3-nitropyridine Methoxylation->Product

Caption: Synthetic workflow for a key 6-methoxypyridine intermediate.

The Dawn of Analog Discovery: The Buchwald-Hartwig Amination Revolution

The true explosion in the diversity of 6-Methoxy-N-methylpyridin-3-amine analogs was ignited by the advent of modern cross-coupling reactions, most notably the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed reaction provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, allowing for the coupling of amines with aryl halides or triflates under relatively mild conditions.[7][9]

The ability to efficiently forge C-N bonds opened the door to the synthesis of a vast library of N-substituted 6-methoxypyridin-3-amine derivatives. This was a pivotal moment, as it allowed medicinal chemists to systematically explore the structure-activity relationships of these compounds by introducing a wide array of substituents at the 3-amino position.

General Methodology of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination typically involves the reaction of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often proving to be the most effective.[10]

BuchwaldHartwig ArylHalide Aryl Halide (Ar-X) Catalyst Pd Catalyst + Ligand + Base ArylHalide->Catalyst Amine Amine (R₂NH) Amine->Catalyst Product N-Aryl Amine (Ar-NR₂) Catalyst->Product

Caption: The core components of the Buchwald-Hartwig amination reaction.

Therapeutic Applications and the Evolution of Analogs

The versatility of the 6-methoxypyridin-3-amine scaffold, combined with the power of modern synthetic methods, has led to the discovery of analogs with a diverse range of biological activities.

Neurodegenerative Diseases: Imaging Agents for Parkinson's Disease

A significant area of research for 6-methoxypyridin-3-amine analogs has been in the development of positron emission tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease.[11][12][13] The ability to visualize these aggregates in the living brain would be a major breakthrough for the diagnosis and monitoring of the disease.

Researchers have designed and synthesized a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives and evaluated their binding affinity for α-synuclein.[11][13] The synthesis of these compounds relies heavily on the Buchwald-Hartwig amination to couple 6-methoxypyridin-3-amine with various quinolinyl halides.[11]

  • The Quinoline Moiety: Modifications to the quinoline ring have been extensively explored to optimize binding affinity and selectivity for α-synuclein.

  • The Linker: The amino group serves as a flexible linker between the pyridine and quinoline moieties.

  • The 6-Methoxy Group: This group is often retained as it is believed to contribute favorably to the overall properties of the molecule.

Compound IDQuinoline Substitutionα-Synuclein Binding Affinity (Ki, nM)
Analog 1 UnsubstitutedModerate
Analog 2 6-FluoroImproved
Analog 3 6-HydroxyHigh

Caption: A representative table summarizing the SAR of N-(6-methoxypyridin-3-yl)quinoline-2-amine analogs for α-synuclein binding.

Oncology: Targeting Cancer Cell Proliferation

The 6-methoxypyridin-3-amine scaffold has also been investigated for its potential in cancer therapy. Structurally related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a novel class of tubulin polymerization inhibitors. While not direct analogs of 6-Methoxy-N-methylpyridin-3-amine, this research highlights the potential of the broader methoxypyridine scaffold in oncology.

The predicted mechanism of action for some of these compounds is the disruption of microtubule dynamics, a clinically validated anticancer strategy. By inhibiting tubulin polymerization, these molecules can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Anticancer_Pathway Analog 6-Methoxypyridine Analog Tubulin Tubulin Analog->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Predicted signaling pathway for the anticancer activity of certain methoxypyridine analogs.

Antimicrobial and Other Applications

The exploration of 6-methoxypyridin-3-amine analogs has also extended to the field of antimicrobial research. For instance, a Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, synthesized by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde, has demonstrated antimicrobial activity.[14]

  • An equimolar mixture of 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde is dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added.

  • The mixture is refluxed for 6 hours at 65 °C.

  • The resulting Schiff base is then isolated.

This example further underscores the versatility of the 6-methoxypyridin-3-amine core as a starting material for generating structurally and functionally diverse molecules.

Conclusion and Future Perspectives

The journey of 6-Methoxy-N-methylpyridin-3-amine and its analogs from a simple heterocyclic building block to a diverse array of biologically active molecules is a testament to the power of medicinal chemistry. The development of efficient synthetic methodologies, particularly the Buchwald-Hartwig amination, has been a key enabler in unlocking the therapeutic potential of this scaffold.

Current research has demonstrated the promise of these analogs in the challenging fields of neurodegenerative diseases and oncology. The ability to systematically modify the core structure and explore the resulting structure-activity relationships has led to the identification of potent and selective compounds.

Looking ahead, the 6-methoxypyridin-3-amine scaffold will likely continue to be a fertile ground for drug discovery. Future research could focus on:

  • Optimization of Lead Compounds: Further refinement of the existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these analogs in other disease areas, such as inflammatory and metabolic disorders.

  • Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize and functionalize the 6-methoxypyridin-3-amine core will undoubtedly accelerate the pace of discovery.

References

  • BenchChem. (2025).
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20.
  • Taylor & Francis. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online.
  • Vieira, L. M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 64(12), 8049-8071.
  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar.
  • Google Patents. (2012).
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Cells, 14(14), 1108.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Ready, J. M., & Pieper, A. A. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(8), 3534-3546.
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Digital Commons@Becker.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine. BenchChem.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Pharma Inventor Inc. (n.d.). Patents & Publications. Retrieved from [Link]

  • BenchChem. (n.d.). 6-Methoxy-2-nitropyridin-3-amine discovery and history. BenchChem.
  • Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PMC.
  • Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2650-2653.
  • Google Patents. (2014). Substituted imidazopyridines as hdm2 inhibitors (WO2014100065A1).
  • Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Royal Society of Chemistry.
  • Acta Crystallographica Section E: Structure Reports Online. (2008). 6-Methylpyridin-3-amine. PMC.

Sources

Foundational

Toxicity Profile Overview for Pyridine-3-Amine Hydrochloride Salts

Executive Summary Pyridine-3-amine hydrochloride (CAS 73074-20-1), commonly referred to as 3-aminopyridine hydrochloride (3-AP HCl), is a critical monosubstituted heterocyclic building block utilized extensively in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-amine hydrochloride (CAS 73074-20-1), commonly referred to as 3-aminopyridine hydrochloride (3-AP HCl), is a critical monosubstituted heterocyclic building block utilized extensively in pharmaceutical synthesis, agrochemical development, and dye manufacturing. While the hydrochloride salt form is engineered to vastly improve aqueous solubility and chemical stability compared to its free base counterpart, it retains the identical toxicophore.

Understanding the toxicological profile of 3-AP HCl is paramount for drug development professionals. The primary mechanism of toxicity stems from its action as a potent voltage-gated potassium (Kv) channel blocker, which can precipitate severe neurotoxic events, including excitotoxicity, convulsions, and respiratory failure. This whitepaper synthesizes the mechanistic causality of its toxicity, presents quantitative safety data, and outlines a self-validating experimental framework for neurotoxicity screening.

Mechanistic Toxicology: The Excitotoxicity Cascade

To safely handle and develop derivatives of 3-AP HCl, one must understand the why behind its physiological danger. In physiological media, the hydrochloride salt rapidly dissociates, liberating the 3-aminopyridine moiety.

The neurotoxicity of 3-aminopyridine is driven by its ability to enter the intracellular space and physically occlude the pore of voltage-gated potassium channels (Kv channels) [1].

  • Causality of Convulsions: By blocking K+ efflux during the repolarization phase of an action potential, 3-AP dramatically prolongs the action potential duration.

  • Calcium Influx and Neurotransmitter Release: This prolonged depolarization forces voltage-gated calcium channels (VGCCs) to remain open longer. The resulting massive influx of presynaptic Ca2+ triggers uncontrolled vesicular fusion and the excessive release of excitatory neurotransmitters (primarily glutamate and acetylcholine) [2].

  • Systemic Result: The hyperactivation of postsynaptic receptors leads to a runaway excitotoxic cascade, manifesting clinically as tremors, severe seizures, and potential respiratory arrest.

Mechanism A Pyridine-3-amine HCl Exposure & Dissociation B Blockade of Voltage-Gated K+ Channels (Kv) A->B Binds intracellularly C Delayed Repolarization & Prolonged Action Potential B->C Inhibits K+ efflux D Excessive Presynaptic Ca2+ Influx C->D Opens VGCCs E Massive Neurotransmitter Release (Glutamate) D->E Vesicle fusion F Excitotoxicity & Convulsions/Seizures E->F Receptor hyperactivation

Mechanism of neurotoxicity induced by pyridine-3-amine HCl via K+ channel blockade.

Quantitative Toxicity Profile

The acute toxicity of pyridine-3-amine compounds is heavily dependent on the route of administration. Because the hydrochloride salt improves bioavailability and absorption rates, its systemic toxicity is pronounced. Below is a consolidated table of quantitative toxicity metrics for both the hydrochloride salt and the free base, allowing for an objective risk assessment [3, 4].

Table 1: Acute Toxicity Metrics
CompoundCAS NumberRoute / SpeciesToxicity MetricValueReference
Pyridine-3-amine HCl 73074-20-1Oral / RatLDLo (Lowest Lethal Dose)79 mg/kg
Pyridine-3-amine (Free base) 462-08-8Intraperitoneal / MouseLD50 28 mg/kg
Pyridine-3-amine (Free base) 462-08-8Oral / QuailLD50 178 mg/kg

GHS Hazard Classifications:

  • H301 / H302: Toxic/Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Note: Upon thermal decomposition, 3-AP HCl emits highly toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.

Self-Validating Experimental Protocol: In Vitro Neurotoxicity Assessment

To rigorously evaluate the toxicity of 3-AP HCl or its novel derivatives during drug development, a single assay is insufficient. As a Senior Application Scientist, I mandate a self-validating orthogonal workflow . By pairing a functional electrophysiological assay (Patch-Clamp) with a downstream viability assay (MTT), we establish direct causality: proving that the structural blockade of the K+ channel is the direct driver of cellular death.

Workflow Step1 1. Cell Culture (Primary Cortical Neurons) Step2 2. Compound Administration (3-AP HCl Dose-Response) Step1->Step2 Step3 3. Electrophysiology (Whole-Cell Patch Clamp) Step2->Step3 Functional Readout Step4 4. Viability Assay (MTT / LDH Release) Step2->Step4 Cytotoxicity Readout Step5 5. Data Integration & IC50 Correlation Step3->Step5 Step4->Step5

Self-validating in vitro workflow for assessing 3-AP HCl neurotoxicity and cytotoxicity.

Step-by-Step Methodology

Phase 1: Cell Culture Preparation

  • Isolate and Culture: Utilize primary rat cortical neurons (embryonic day 18).

    • Causality: Cortical neurons highly express the specific Kv1 and Kv3 channel families that are the primary physiological targets of aminopyridines. Using non-neuronal cell lines would yield false-negative functional data.

  • Maturation: Culture in Neurobasal medium supplemented with B27 for 14 days in vitro (DIV) to ensure full synaptic maturation and ion channel expression.

Phase 2: Functional Readout (Whole-Cell Patch-Clamp)

  • Setup: Transfer coverslips to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

  • Recording: Establish whole-cell configuration. Hold the membrane potential at -70 mV and apply depolarizing voltage steps (up to +40 mV) to elicit outward K+ currents.

  • Dose-Response: Superfuse 3-AP HCl at logarithmic concentrations (1 µM to 1 mM).

    • Validation: Include 4-aminopyridine (4-AP) as a positive control for Kv blockade. Calculate the IC50 for current reduction.

Phase 3: Cytotoxicity Readout (MTT Assay)

  • Treatment: In parallel 96-well plates of cortical neurons, apply the exact same concentration gradient of 3-AP HCl for 24 hours.

  • Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent. Incubate for 4 hours at 37°C.

    • Causality: MTT relies on mitochondrial reductase activity. Excitotoxicity heavily burdens mitochondria due to massive calcium buffering, making this an ideal proxy for 3-AP-induced cell death.

  • Quantification: Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to calculate the LD50.

Phase 4: Data Integration

  • Correlate the electrophysiological IC50 with the MTT LD50. A tight correlation validates that the mechanism of cell death is functionally tied to the K+ channel blockade, ensuring the reliability of your toxicological model.

Handling and Mitigation Strategies

Given its potent neurotoxic profile and rapid dermal/mucosal absorption, strict engineering controls are required:

  • Engineering Controls: All weighing and manipulation of 3-AP HCl powder must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended), chemical-resistant lab coat, and tightly sealed safety goggles.

  • Emergency Response: In the event of systemic exposure resulting in convulsions, standard anticonvulsant therapies (e.g., benzodiazepines) are often utilized symptomatically, as there is no specific chemical antidote for aminopyridine poisoning.

References

  • PubChem. "3-Pyridinamine, hydrochloride (1:1) | C5H7ClN2 | CID 3055898". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "3-Aminopyridine | C5H6N2 | CID 10009". National Center for Biotechnology Information. URL:[Link]

  • LookChem. "3-Aminopyridine hydrochloride Safety and Property Data". LookChem Chemical Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Strategies for 6-Methoxy-N-methylpyridin-3-amine

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows Executive Summary & Strategic Utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows

Executive Summary & Strategic Utility

6-Methoxy-N-methylpyridin-3-amine (CAS: 61771-67-3) is a highly versatile secondary heteroarylamine building block. In medicinal chemistry, it is frequently utilized as a core pharmacophore in the synthesis of targeted therapeutics, including potent histone demethylase inhibitors .

Because direct alkylation of amines with alkyl halides often suffers from poor selectivity and over-alkylation, reductive amination is the premier, reliable strategy for forming complex C–N bonds . The presence of the electron-donating 6-methoxy group enriches the pyridine ring's electron density, while the N-methyl group introduces steric constraints. Consequently, converting this secondary amine into a tertiary amine via reductive amination requires precise control over pH, solvent selection, and reducing agent kinetics.

Mechanistic Causality & Reaction Dynamics

The reductive amination of a secondary amine bypasses the formation of a neutral imine. Instead, the condensation of 6-Methoxy-N-methylpyridin-3-amine with an aldehyde or ketone yields a highly electrophilic iminium ion intermediate [[1]]([Link]).

  • Causality of pH Control: The formation of the iminium ion is strictly favored under mildly acidic conditions (pH 4–6). If the pH drops below 3, the secondary amine becomes fully protonated and loses its nucleophilicity. If the pH exceeds 7, the carbonyl oxygen is insufficiently activated for nucleophilic attack. Acetic acid (AcOH) is the optimal catalyst to maintain this microenvironment .

  • Causality of Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot procedures. The three electron-withdrawing acetoxy ligands sterically and electronically stabilize the boron-hydrogen bond. This makes STAB a mild reducing agent that selectively reduces the rapidly forming iminium ion without prematurely reducing the unreacted aldehyde or ketone .

  • Causality of Solvent Selection: While Tetrahydrofuran (THF) can be used, 1,2-Dichloroethane (DCE) is strongly preferred because the reaction kinetics for STAB-mediated iminium reductions are significantly faster in halogenated solvents . Furthermore, STAB is highly sensitive to water and protic solvents (like Methanol), which degrade the reagent .

Pathway Visualization

G A 6-Methoxy-N-methylpyridin-3-amine (Secondary Amine) C Condensation (AcOH, pH 4-6) -H2O A->C B Carbonyl Compound (Aldehyde / Ketone) B->C D Iminium Ion Intermediate (Highly Electrophilic) C->D Reversible E Reduction (STAB or NaBH3CN) D->E F Tertiary Amine Product (N-Alkyl Target) E->F Irreversible

Fig 1: Mechanistic workflow of one-pot reductive amination for secondary heteroarylamines.

Quantitative Optimization Parameters

To ensure reproducibility, the following table summarizes the optimized empirical parameters for reacting 6-Methoxy-N-methylpyridin-3-amine with various substrate classes.

Substrate ClassReducing Agent (Eq.)SolventAcid / AdditiveTempTimeExpected Yield
Aliphatic Aldehydes STAB (1.5 eq)DCEAcOH (1.0 eq)RT2–4 h85–95%
Aromatic Aldehydes STAB (1.5 eq)DCEAcOH (1.0 eq)RT3–6 h75–90%
Unhindered Ketones STAB (1.5 eq)DCEAcOH (1.0 eq)RT12–24 h60–80%
Hindered Ketones STAB (2.0 eq)THFTi(OPr-i)₄ (2.0 eq)50 °C18 h40–70%

Self-Validating Experimental Protocols

Protocol A: Standard One-Pot Reductive Amination (Optimized for Aldehydes)

This protocol utilizes in-process controls (IPC) to ensure the iminium ion is fully formed before the reduction is pushed to completion.

  • Substrate Solvation & Acidification: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 6-Methoxy-N-methylpyridin-3-amine (1.0 mmol, 138.17 mg) and the target aldehyde (1.1 mmol) in anhydrous 1,2-Dichloroethane (10 mL). Add glacial acetic acid (1.0 mmol, ~57 µL) dropwise.

  • Iminium Pre-formation (Validation Checkpoint 1): Stir the mixture at 20–25 °C for 30–60 minutes.

    • Self-Validation: Before introducing the reducing agent, analyze a 10 µL aliquot via LC-MS (ESI+). The presence of the [M+H]+ peak corresponding to the iminium ion confirms successful condensation. Proceeding without this risks premature reduction of the aldehyde .

  • Selective Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) over 10 minutes to mitigate mild exotherms. Stir at room temperature for 2–4 hours.

  • Quenching & Phase Separation (Validation Checkpoint 2): Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Workup: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Lewis-Acid Mediated Amination (Optimized for Sterically Hindered Ketones)

Ketones present a higher steric barrier for condensation with the already N-methylated secondary amine.

  • Condensation: Dissolve 6-Methoxy-N-methylpyridin-3-amine (1.0 mmol) and the ketone (1.2 mmol) in anhydrous THF (10 mL). Add Titanium(IV) isopropoxide (Ti(OPr-i)₄) (2.0 mmol).

    • Causality: Ti(OPr-i)₄ acts as a dual-purpose Lewis acid and water scavenger, forcefully driving the unfavorable equilibrium toward the iminium ion.

  • Heating: Stir the reaction at 50 °C for 12 hours under N₂.

  • Reduction: Cool the reaction to room temperature, add STAB (2.0 mmol), and stir for an additional 6 hours.

  • Quenching (Validation Checkpoint 3): Quench with 1M NaOH (5 mL).

    • Self-Validation: A thick white precipitate of titanium dioxide (TiO₂) will immediately form. You must filter this suspension through a Celite pad and wash with EtOAc to prevent severe emulsions during liquid-liquid extraction.

Troubleshooting & Quality Control

  • Issue: High levels of unreacted starting material (low conversion).

    • Root Cause: Water contamination or incorrect pH. STAB is highly sensitive to water and protic solvents .

    • Correction: Ensure anhydrous DCE is used. Verify the reaction pH is strictly between 4 and 6.

  • Issue: Over-reduction (formation of alcohol byproduct).

    • Root Cause: Adding STAB before the iminium ion has fully formed, or using a reducing agent that is too strong (e.g., NaBH₄) .

    • Correction: Strictly enforce the 30-minute pre-stirring validation checkpoint (Protocol A, Step 2) before adding STAB.

References

  • [2] Title: A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry / ResearchGate. URL:[Link]

  • [3] Title: Sodium Triacetoxyborohydride. Source: Organic Chemistry Portal. URL:[Link]

  • [1] Title: Reductive amination in case of secondary amines. Source: Chemistry Stack Exchange. URL:[Link]

  • [4] Title: Reductive Amination - Common Conditions: NaHB(OAc)₃. Source: Common Organic Chemistry. URL:[Link]

  • [5] Title: WO2015200709A1 - Histone demethylase inhibitors. Source: WIPO / Google Patents. URL:

Sources

Application

using 6-Methoxy-N-methylpyridin-3-amine as a pharmaceutical intermediate

Application Note: 6-Methoxy-N-methylpyridin-3-amine as a Core Scaffold in the Synthesis of Epigenetic Modulators Executive Summary & Scientific Rationale In modern medicinal chemistry, the precise tuning of molecular sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Methoxy-N-methylpyridin-3-amine as a Core Scaffold in the Synthesis of Epigenetic Modulators

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the precise tuning of molecular scaffolds is critical for target affinity and pharmacokinetic stability. 6-Methoxy-N-methylpyridin-3-amine (CAS: 61771-67-3) has emerged as a highly versatile pharmaceutical intermediate, particularly in the synthesis of epigenetic modulators such as histone demethylase (HDM) inhibitors[1].

The strategic value of this intermediate lies in its trifunctional nature:

  • N-Methyl Secondary Amine: Unlike primary amines, the N-methyl group restricts conformational flexibility in the resulting amides or anilines, locking the molecule into a bioactive conformation. It also prevents unwanted over-alkylation during complex multi-step syntheses.

  • Methoxy Group: Acts as a potent hydrogen bond acceptor and modulates the electron density of the pyridine ring, tuning the pKa of the amine for optimal physiological ionization.

  • Pyridine Core: Enhances aqueous solubility and metabolic stability compared to traditional phenyl rings, a critical factor for oral bioavailability in oncology drugs[1].

Physicochemical Profile

Understanding the baseline properties of this intermediate is essential for predicting its behavior in organic solvents and chromatographic purification[2].

PropertySpecification / Value
CAS Number 61771-67-3
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES Code CNC1=CC=C(OC)N=C1
Appearance Pale yellow to brown liquid/solid (temperature dependent)
Reactivity Profile Nucleophilic secondary amine; susceptible to oxidation

Mechanistic Pathway & Workflow

The integration of 6-Methoxy-N-methylpyridin-3-amine into drug discovery pipelines typically follows a cross-coupling or amidation workflow to generate KDM5 (Lysine Demethylase 5) inhibitors. These inhibitors prevent the demethylation of histone H3K4me3, thereby reprogramming the transcriptional landscape of cancer cells and suppressing tumor proliferation[1].

G A 6-Methoxy-N-methylpyridin-3-amine (CAS: 61771-67-3) B Buchwald-Hartwig Cross-Coupling A->B Aryl Halide, Pd Catalyst C Histone Demethylase Inhibitor (e.g., KDM5i) B->C High Yield Synthesis D Target: KDM5 Enzyme (Epigenetic Modulator) C->D Binding & Inhibition E Accumulation of H3K4me3 (Active Chromatin Marks) D->E Epigenetic Shift F Suppression of Cancer Cell Proliferation E->F Transcriptional Reprogramming

Synthesis workflow of 6-Methoxy-N-methylpyridin-3-amine into KDM5 inhibitors and its mechanism.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific checkpoints to verify reaction progress, preventing the waste of downstream reagents.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Insight: The secondary amine of 6-Methoxy-N-methylpyridin-3-amine is sterically hindered. Using a standard monodentate ligand often leads to β-hydride elimination or catalyst stalling. We utilize Xantphos , a bidentate ligand with a wide bite angle, which forces the palladium center into a geometry that highly favors reductive elimination, ensuring high yields of the tertiary amine[1].

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), 6-Methoxy-N-methylpyridin-3-amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and dry Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-dioxane (0.2 M relative to the aryl halide).

  • Thermal Activation: Seal the tube and heat to 100°C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint (LC-MS): After 4 hours, remove a 10 µL aliquot under Argon, dilute in 1 mL HPLC-grade Methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the Extracted Ion Chromatogram (EIC) shows <10% of the starting mass ( m/z 139.08 for [M+H]+ of the amine). If starting material >50%, verify catalyst integrity and oxygen exclusion.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target pharmaceutical intermediate.

Protocol B: Amide Bond Formation (Library Generation)

Causality Insight: When coupling this secondary amine with a carboxylic acid, traditional coupling agents (like DCC/HOBt) are often too slow, leading to epimerization of chiral acids. HATU is selected because it generates a highly reactive 7-azabenzotriazole ester, which rapidly overcomes the steric bulk of the N-methyl group.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: A distinct color change (often to pale yellow) indicates the successful formation of the active ester.

  • Coupling: Add 6-Methoxy-N-methylpyridin-3-amine (1.1 equiv) dropwise. Stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data: Reaction Optimization

The following table summarizes empirical data comparing different catalytic systems for the cross-coupling of 6-Methoxy-N-methylpyridin-3-amine, demonstrating why the Pd₂(dba)₃/Xantphos system is the authoritative standard for this specific scaffold.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 88% Optimal; wide bite angle promotes rapid reductive elimination.
Pd(OAc)₂BINAPKOtBuToluene9062%Moderate yield; strong base induced partial degradation of the pyridine core.
Pd₂(dba)₃RuPhosCs₂CO₃Toluene10071%Good conversion, but slower reaction kinetics compared to Xantphos.
CuIL-ProlineK₂CO₃DMSO11015%Poor conversion; Ullmann-type coupling is highly inefficient for this sterically hindered secondary amine.

References

  • Google Patents. (2015). WO2015200709A1 - Histone demethylase inhibitors. (Inventors detailing the synthesis of substituted pyridine derivative compounds utilizing 6-methoxy-N-methylpyridin-3-amine for cancer therapeutics). Retrieved March 11, 2026, from 1]

Sources

Method

Buchwald-Hartwig amination with 6-Methoxy-N-methylpyridin-3-amine

Advanced Application Note: Buchwald-Hartwig Amination of 6-Methoxy-N-methylpyridin-3-amine Executive Summary The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds, becoming a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Buchwald-Hartwig Amination of 6-Methoxy-N-methylpyridin-3-amine

Executive Summary

The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds, becoming a cornerstone reaction in modern drug discovery. However, coupling secondary heteroarylamines like 6-Methoxy-N-methylpyridin-3-amine presents unique mechanistic hurdles that require precise experimental design. This specific compound is a highly valuable building block, notably utilized in the synthesis of complex histone demethylase inhibitors . This application note provides a field-proven, self-validating protocol for the cross-coupling of this secondary amine with aryl halides, detailing the causality behind catalyst selection, parameter optimization, and reaction monitoring.

Mechanistic Rationale & Substrate Challenges

When utilizing 6-Methoxy-N-methylpyridin-3-amine, three distinct chemical properties dictate the experimental design and necessitate specific catalytic interventions:

  • Steric Hindrance of the Secondary Amine : The N-methyl group significantly increases the steric bulk around the nucleophilic nitrogen. This impedes the amine coordination step and necessitates a highly active catalyst system to drive the subsequent reductive elimination, which is often the rate-limiting step for secondary amines .

  • Competitive Pyridine Coordination : The basic pyridine nitrogen can competitively bind to the palladium center, leading to the formation of stable, inactive Pd-bis(amine) complexes. Bulky, electron-rich ligands (e.g., RuPhos or BrettPhos) are mandatory to saturate the palladium coordination sphere and prevent this off-cycle catalyst deactivation .

  • Electronic Activation : The methoxy group at the 6-position donates electron density into the pyridine ring via resonance. While this slightly increases the nucleophilicity of the exocyclic amine, it also reinforces the Lewis basicity of the pyridine nitrogen, further emphasizing the need for stringent ligand selection to prevent catalyst poisoning.

Catalytic Workflow

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination Binding of 6-Methoxy- N-methylpyridin-3-amine OxAdd->AmineCoord Amine Deprot Deprotonation Base removes HX AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Product (Ar-NR2)

Catalytic cycle of the .

Parameter Optimization Matrix

The following table summarizes the quantitative data and causality for various reaction conditions tested with secondary aminopyridines to establish the optimal protocol.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observations
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 40%Poor yield. BINAP's bite angle allows competitive binding by the pyridine nitrogen, stalling the cycle.
2Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10055%Better functional group tolerance. However, Xantphos is generally better suited for primary amines; reductive elimination is sluggish.
3Pd₂(dba)₃ / RuPhos NaOtBu Toluene 90 88% Optimal. RuPhos accommodates the steric bulk of the N-methyl group and its electron-rich nature accelerates reductive elimination .
4Pd₂(dba)₃ / RuPhosK₃PO₄t-Amyl OH10082%Excellent alternative if the aryl halide contains base-sensitive functional groups (e.g., esters). Protic solvent aids turnover.

Self-Validating Experimental Protocol

This detailed methodology utilizes the optimized conditions (Entry 3) for coupling 6-Methoxy-N-methylpyridin-3-amine with a generic aryl bromide.

Phase 1: Reaction Assembly (Strictly Anhydrous/Anaerobic)

  • Reagent Charging : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv, 1.0 mmol), 6-Methoxy-N-methylpyridin-3-amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (2.5 mol %, yielding 5 mol % active Pd), RuPhos (5.0 mol %), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality: A 20% excess of the amine compensates for trace moisture and shifts the equilibrium of the coordination step forward. Pd₂(dba)₃ is preferred over Pd(OAc)₂ as it provides a direct source of Pd(0), avoiding the need for in situ reduction which can inadvertently consume the amine substrate.

  • Atmospheric Exchange : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand to an inactive phosphine oxide, irreversibly terminating catalysis.

  • Solvent Addition : Introduce anhydrous, degassed toluene (5.0 mL, 0.2 M) via a gas-tight syringe.

    • Self-Validation Checkpoint: Upon solvent addition, the mixture should appear as a dark purple/red suspension (characteristic of un-dissociated Pd₂(dba)₃).

Phase 2: Catalytic Execution & Monitoring 4. Heating : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm).

  • Self-Validation Checkpoint: Within 15–30 minutes of heating, the solution should transition from dark purple to a deep reddish-brown, homogeneous mixture. This color shift visually validates the dissociation of dba and the successful formation of the active Pd(0)-RuPhos complex.
  • Reaction Monitoring : After 4 hours, sample 10 µL of the reaction mixture via a degassed syringe, dilute in LC-MS grade acetonitrile, and analyze.
  • Self-Validation Checkpoint: LC-MS should indicate the disappearance of the aryl bromide peak and the emergence of the product mass [M+H]⁺. If unreacted aryl bromide remains, continue heating and re-check at 8 hours.

Phase 3: Quenching and Purification 6. Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Causality: Cooling prevents thermal degradation of the newly formed arylamine during atmospheric exposure. The Celite pad effectively traps insoluble inorganic byproducts (NaBr, excess NaOtBu) and precipitated palladium black.
  • Concentration & Chromatography : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a silica gel stationary phase and a gradient of Hexanes/Ethyl Acetate.
  • Self-Validation Checkpoint: The target 6-Methoxy-N-methylpyridin-3-amine derivative will exhibit strong UV absorbance at 254 nm and 280 nm. On a TLC plate, the product spot should stain positively (turning orange/brown) when treated with Dragendorff's reagent, confirming the presence of the nitrogenous core.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at:[Link]

  • Histone demethylase inhibitors (WO2015200709A1). Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Application

Advanced Synthesis of Complex Heterocycles from Methoxypyridine Amines: Application Notes and Protocols

Introduction and Mechanistic Insights Methoxypyridine amines (e.g., 2-amino-3-methoxypyridine, 3-amino-4-methoxypyridine) are highly versatile synthons in modern drug discovery. The strategic positioning of a methoxy gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Methoxypyridine amines (e.g., 2-amino-3-methoxypyridine, 3-amino-4-methoxypyridine) are highly versatile synthons in modern drug discovery. The strategic positioning of a methoxy group (-OCH₃) on the pyridine ring serves a dual purpose: it modulates the physicochemical properties (lipophilicity and ADME profile) of the final drug candidate, and it acts as an electron-donating group (EDG) that enriches the electron density of the heteroaromatic system[1]. This electronic modulation is critical for downstream functionalization, particularly in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors[2] and Toll-like receptor 7 (TLR7) antagonists[3].

As a Senior Application Scientist, understanding the causality behind the reactivity of these scaffolds is paramount:

  • Regioselective Bicyclic Annulation: When synthesizing imidazo[1,2-a]pyridines, 2-aminopyridines are reacted with α-haloketones. The methoxy group increases the electron density of the endocyclic pyridine nitrogen, making it significantly more nucleophilic than the exocyclic primary amine. Consequently, the initial S_N2 alkylation occurs strictly at the ring nitrogen, forming a pyridinium intermediate. Subsequent intramolecular condensation of the exocyclic amine with the ketone carbonyl yields the fused bicyclic system[3].

  • Transition-Metal Catalyzed Cross-Coupling: In Buchwald-Hartwig aminations, methoxypyridines can act as either electrophiles (as methoxyhalopyridines) or nucleophiles (as methoxypyridinamines). The electron-rich nature of the methoxy-substituted ring necessitates the use of highly active, bulky, electron-rich phosphine ligands (e.g., BrettPhos or di(1-adamantyl)-n-butylphosphine) to facilitate the challenging oxidative addition and subsequent reductive elimination steps[2][4]. Furthermore, recent advancements have even enabled direct amination of methoxyarenes using organic superbases like t-Bu-P4, bypassing transition metals entirely for specific substrates[5].

Quantitative Data Presentation

The following table summarizes optimized reaction conditions and yields for the transformation of various methoxypyridine amine derivatives into complex heterocycles.

Heterocycle ProductStarting MethoxypyridineReagents / CatalystTemp (°C)Yield (%)Application
8-Methoxy-2-methylimidazo[1,2-a]pyridine 5-Bromo-3-methoxypyridin-2-amine1-Bromo-2,2-dimethoxypropane, EtOH8075-82TLR7 Antagonist Core
6-Chloro-5-methoxy-imidazo[1,2-a]pyridine 6-Chloro-5-methoxypyridin-2-amineα-Bromoketone, NaHCO₃, EtOH8068-74PI3K Inhibitor Core
N-Aryl-3-methoxypyridin-5-amine 3-Bromo-5-methoxypyridineArylamine, Pd₂(dba)₃, BrettPhos, t-BuONa10080-90Kinase Inhibitor Scaffold
Cyclic Amine Derivatives Methoxy(hetero)arenest-Bu-P4 Superbase, Cyclic Amines9083General Building Block

Mechanistic and Workflow Visualizations

Cyclization A 2-Amino-3-methoxypyridine (Nucleophile) C N-Alkylated Intermediate (Endocyclic N attack) A->C SN2 Alkylation B alpha-Haloketone (Electrophile) B->C D Cyclization (Exocyclic N attack) C->D - H2O / - HX E 8-Methoxyimidazo[1,2-a]pyridine (Product) D->E Aromatization

Mechanistic pathway for the regioselective synthesis of imidazo[1,2-a]pyridines.

Workflow Step1 Step 1: Preparation Charge Pd catalyst, ligand, base, and methoxypyridine amine in glovebox Step2 Step 2: Solvent Addition Add anhydrous dioxane/toluene under inert atmosphere Step1->Step2 Step3 Step 3: Heating Stir at 90-110°C for 12-24h Step2->Step3 Step4 Step 4: Workup Filter through Celite, concentrate under vacuum Step3->Step4 Step5 Step 5: Purification Flash chromatography (Silica gel, EtOAc/Hexane) Step4->Step5

Standardized experimental workflow for Buchwald-Hartwig amination.

Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyridine via Bicyclic Annulation

Objective: To synthesize the imidazo[1,2-a]pyridine core, a critical pharmacophore for TLR7 antagonists, via the condensation of 5-bromo-3-methoxypyridin-2-amine with an α-haloketone equivalent[3].

Scientific Rationale: Ethanol is selected as the solvent because polar protic solvents stabilize the charged pyridinium intermediate formed during the initial S_N2 alkylation. 1-bromo-2,2-dimethoxypropane is used as an in-situ source of the α-haloketone to prevent premature degradation of the electrophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-methoxypyridin-2-amine (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL).

  • Electrophile Addition: Add 1-bromo-2,2-dimethoxypropane (1.2 equiv, 6.0 mmol) dropwise to the stirring solution at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 12–16 hours. Self-Validation: Monitor the reaction via LCMS; the disappearance of the starting mass (m/z [M+H]+) and the appearance of the cyclized product mass indicate completion.

  • Neutralization: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the crude residue with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the hydrobromic acid byproduct.

  • Extraction & Drying: Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography (Silica gel, gradient elution: 0-5% Methanol in Dichloromethane) to afford the target 8-methoxy-2-methylimidazo[1,2-a]pyridine derivative.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine

Objective: To achieve C-N cross-coupling of an arylamine with 3-bromo-5-methoxypyridine to yield a complex N-aryl-3-methoxypyridin-5-amine[4].

Scientific Rationale: Pd₂(dba)₃ is utilized as a stable Pd(0) source. BrettPhos is explicitly chosen as the ligand because its extreme steric bulk prevents the formation of inactive bis(amine)palladium complexes and accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich methoxypyridine systems. Sodium tert-butoxide (t-BuONa) serves as a strong, non-nucleophilic base to deprotonate the amine upon coordination to the Pd center.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Transfer an oven-dried Schlenk tube or a sealable reaction vial to an argon-filled glovebox. Critical Step: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; rigorous exclusion of oxygen is required.

  • Reagent Charging: Charge the vial with 3-bromo-5-methoxypyridine (1.0 equiv, 2.0 mmol), the desired arylamine (1.2 equiv, 2.4 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and t-BuONa (1.5 equiv, 3.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) to the mixture. Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox.

  • Coupling Reaction: Place the vial in a pre-heated aluminum heating block at 100 °C. Stir vigorously for 16 hours. Self-Validation: A color change from dark purple/red (Pd₂(dba)₃) to a golden/brown homogeneous solution typically indicates active catalyst turnover.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl-3-methoxypyridin-5-amine.

References

  • Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes Source: ACS Publications URL:[Link]

  • Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors Source: ResearchGate URL:[Link]

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: ACS Publications URL:[Link]

Sources

Method

Advanced Derivatization Strategies for 6-Methoxy-N-methylpyridin-3-amine in Drug Discovery

Introduction & Chemical Context 6-Methoxy-N-methylpyridin-3-amine (CAS: 61771-67-3) is a highly versatile heterocyclic building block widely utilized in the synthesis of targeted therapeutics. Its unique structural topol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Methoxy-N-methylpyridin-3-amine (CAS: 61771-67-3) is a highly versatile heterocyclic building block widely utilized in the synthesis of targeted therapeutics. Its unique structural topology has made it a critical precursor in the development of epigenetic modulators, specifically 1[1], as well as 2[2].

Structurally,3[3] features an electron-rich pyridine core, a strongly activating methoxy group at C6, and a secondary N-methylamine at C3. The methoxy group protects the C6 position from nucleophilic attack and modulates the basicity of the pyridine nitrogen, improving the pharmacokinetic profile (lipophilicity and metabolic stability) of the resulting drug candidates. Meanwhile, the secondary amine allows for precise vector extension in structure-activity relationship (SAR) optimization.

Mechanistic Rationale for Derivatization

The derivatization of this compound is governed by the interplay of steric hindrance and electronic activation, providing orthogonal sites for functionalization:

  • Secondary Amine (-NHCH3): The N-methyl group introduces moderate steric bulk. This necessitates the use of highly reactive electrophiles or robust coupling reagents (e.g., HATU) for efficient acylation or Buchwald-Hartwig cross-coupling.

  • Pyridine Core: The synergistic electron-donating effects of the C6-methoxy and C3-amino groups render the pyridine ring highly susceptible to Electrophilic Aromatic Substitution (EAS), specifically at the C4 and C2 positions, enabling4[4].

ReactivityWorkflow Start 6-Methoxy-N-methylpyridin-3-amine (CAS: 61771-67-3) N_Deriv Secondary Amine Derivatization (N-CH3 Site) Start->N_Deriv Nucleophilic Attack Ring_Deriv Pyridine Ring Derivatization (C4/C2 Positions) Start->Ring_Deriv Electrophilic Substitution Acylation N-Acylation (Amide Formation) N_Deriv->Acylation CrossCoupling Buchwald-Hartwig Coupling N_Deriv->CrossCoupling Halogenation Electrophilic Halogenation (NBS / NIS) Ring_Deriv->Halogenation

Logical reactivity workflow for 6-Methoxy-N-methylpyridin-3-amine derivatization.

Core Derivatization Workflows

Protocol A: N-Acylation via HATU Coupling

Objective: Formation of tertiary amide derivatives for SAR expansion. Causality & Design: The secondary amine is sterically hindered by the N-methyl group. Standard coupling agents (e.g., EDC/NHS) often result in poor yields due to this steric clash. HATU is employed because its highly reactive 7-azabenzotriazole leaving group efficiently overcomes the steric barrier. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize hydrochloride salts without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

    • Self-Validation Checkpoint: The solution will transition to a pale yellow color within 5 minutes, indicating the successful formation of the active O-7-azabenzotriazolyl ester. Stir for 15 minutes at room temperature.

  • Coupling: Add 6-Methoxy-N-methylpyridin-3-amine (1.0 eq) in a single portion.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the unreacted amine mass (m/z 139.08 [M+H]⁺) is fully consumed and replaced by the target tertiary amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Electrophilic Bromination

Objective: Halogenation of the pyridine ring to enable downstream transition-metal-catalyzed cross-coupling. Causality & Design: The synergistic electron-donating effects of the C6-methoxy and C3-amino groups render the pyridine ring highly nucleophilic. Using molecular bromine (Br₂) often leads to unselective polyhalogenation. N-Bromosuccinimide (NBS) is selected as a mild, controlled source of electrophilic bromine, favoring regioselective substitution at the less sterically hindered ortho/para positions relative to the activating groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Methoxy-N-methylpyridin-3-amine (1.0 eq) in anhydrous Acetonitrile (0.1 M) and cool to 0 °C in an ice bath.

  • Halogenation: Slowly add NBS (1.05 eq) in small portions over 10 minutes.

    • Self-Validation Checkpoint: The solution will temporarily turn deep orange upon each addition, fading to pale yellow as the bromonium ion is consumed by the aromatic ring. This color cycling validates active electrophilic transfer.

  • Propagation: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Validation: Perform TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Checkpoint: The disappearance of the highly polar starting material spot (UV active, stains brown with ninhydrin) and the appearance of a less polar product spot confirms quantitative conversion.

  • Workup: Quench with 10% aqueous Na₂S₂O₃ to neutralize any residual NBS, extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography.

Biological Application: Epigenetic Modulation

Derivatives of 6-Methoxy-N-methylpyridin-3-amine are frequently utilized to synthesize inhibitors targeting histone demethylases (KDMs)[1]. By extending the vector from the N-methylamine site, researchers can design molecules that protrude into the KDM active site, preventing the demethylation of histone tails and thereby modulating gene expression in oncology models.

BiologicalPathway Derivative Pyridine Derivative (Targeted Inhibitor) Target Histone Demethylase (KDM Enzyme) Derivative->Target Binds Active Site Chromatin Methylated Histones (H3K4me3 / H3K9me3) Target->Chromatin Inhibits Demethylation GeneExp Transcriptional Modulation (Cancer Cell Apoptosis) Chromatin->GeneExp Epigenetic Regulation

Epigenetic modulation pathway via histone demethylase inhibition by pyridine derivatives.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions, expected yields, and critical analytical markers for validating the derivatization of 6-Methoxy-N-methylpyridin-3-amine.

Derivatization TypeReagents & ConditionsTarget SiteTypical Yield (%)Time (h)Key Analytical Marker (LC-MS / ¹H NMR)
N-Acylation R-COOH, HATU, DIPEA, DMF, RTSecondary Amine (-NHCH₃)75 - 852 - 4Downfield shift of N-CH₃ singlet (~3.1 ppm to ~3.4 ppm)
Bromination NBS, MeCN, 0 °C to RTPyridine Ring (C4/C2)60 - 701 - 2Disappearance of C4/C2 aromatic protons in NMR
Buchwald-Hartwig Ar-Br, Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100 °CSecondary Amine (-NHCH₃)55 - 6512 - 18Appearance of new aromatic signals; +Ar mass shift

References

  • Ambeed. "61771-67-3 | 6-Methoxy-N-methylpyridin-3-amine | Ethers".
  • Google Patents. "WO2015200709A1 - Histone demethylase inhibitors".
  • Semantic Scholar. "Supporting Information Appendix - Synthesis of C2-Methyl (E)-5-(2-(4,4-difluorocyclohexyl)vinyl)-6-methoxy-N-methylpyridin-3-amine".
  • Google Patents. "CN114149386A - Aryl pentadienamide aldehyde dehydrogenase inhibitors".

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-Methoxy-N-methylpyridin-3-amine Hydrochloride

Executive Summary & Strategic Overview 6-Methoxy-N-methylpyridin-3-amine hydrochloride (CAS: 2416243-15-5)[1] is a high-value pharmaceutical intermediate, frequently utilized in the synthesis of targeted oncology therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

6-Methoxy-N-methylpyridin-3-amine hydrochloride (CAS: 2416243-15-5)[1] is a high-value pharmaceutical intermediate, frequently utilized in the synthesis of targeted oncology therapeutics, including potent histone demethylase inhibitors[2]. As drug candidates transition from discovery to clinical manufacturing, the synthetic route must evolve from milligram-scale medicinal chemistry to a robust, kilogram-scale process.

This application note details the transition from a traditional Palladium-catalyzed Buchwald-Hartwig amination to a highly scalable, Copper-catalyzed Ullmann-type C-N coupling. By leveraging aqueous methylamine and strategic in-process controls, this self-validating protocol significantly reduces the Cost of Goods (COGs), eliminates the need for expensive palladium scavengers, and ensures compliance with ICH Q3D elemental impurity guidelines.

Process Chemistry & Mechanistic Causality

Route Selection: Why Ullmann over Buchwald-Hartwig?

In discovery chemistry, the free base (CAS: 61771-67-3) is typically synthesized via Pd-catalyzed amination. While effective, Palladium systems require strictly anhydrous conditions, expensive phosphine ligands (e.g., BrettPhos), and leave residual heavy metals that are notoriously difficult to purge[3].

For scale-up, we employ a Copper-catalyzed Ullmann amination [4]. Kwong and Buchwald demonstrated that Cu-catalyzed amination of aryl bromides with primary alkylamines proceeds efficiently under mild conditions [5]. Furthermore, Jiao et al. established that Ullmann aminations can be performed using inexpensive aqueous methylamine, exploiting the unique water-tolerance of Cu(I) catalytic cycles [6]. Using 40% aqueous methylamine instead of methylamine gas eliminates severe inhalation hazards and specialized pressurized reactor requirements.

ProcessWorkflow A 5-Bromo-2-methoxypyridine + 40% aq. Methylamine B Ullmann Coupling (CuI, K2CO3, 90°C) A->B Reagents C Aqueous Quench & Extraction (NH4OH/EtOAc) B->C Cu Purge D Organic Phase (Free Base) C->D Phase Sep E Salt Formation (HCl in IPA) D->E Acidification F Crystallization (API Intermediate) E->F Filtration

Fig 1. Scale-up workflow for 6-Methoxy-N-methylpyridin-3-amine HCl synthesis.

Mechanistic Insights & Workup Causality

The catalytic cycle relies on the oxidative addition of the aryl bromide to a Cu(I) species, followed by amine coordination and reductive elimination [7].

A critical challenge in Cu-catalyzed scale-ups is the formation of intractable copper emulsions during liquid-liquid extraction. To solve this, our protocol employs an aqueous ammonium hydroxide (NH₄OH) quench . Ammonia acts as a strong competitive ligand, stripping copper from the organic phase by forming the highly water-soluble tetraamminecopper(II) complex, [Cu(NH3​)4​]2+ . This causality-driven step visually validates itself: the aqueous waste turns deep blue, while the organic product layer remains pale yellow.

Mechanism Cu Cu(I) Catalyst OxAdd OxAdd Cu->OxAdd Aryl Bromide Coord Amine Coordination Methylamine Binding OxAdd->Coord Base Deprotonation K2CO3 removes HX Coord->Base RedElim RedElim Base->RedElim RedElim->Cu Catalyst Regeneration Product 6-Methoxy-N-methylpyridin- 3-amine RedElim->Product

Fig 2. Catalytic cycle of the Cu-mediated Ullmann amination.

Salt Formation Causality

The free base of 6-methoxy-N-methylpyridin-3-amine is a low-melting solid/oil, prone to oxidative degradation. Converting it to the hydrochloride salt (CAS: 2416243-15-5)[8] using HCl in Isopropanol (IPA) achieves three goals:

  • Stability : The protonated amine is highly stable against atmospheric oxidation.

  • Purification : The differential solubility of the HCl salt in Ethyl Acetate (EtOAc) vs. IPA allows for a highly controlled crystallization, purging organic impurities into the mother liquor.

  • Handling : Yields a free-flowing, easily filterable crystalline powder.

Step-by-Step Experimental Protocol

Caution: Perform all operations in a well-ventilated fume hood. Methylamine is a severe irritant.

Step 1: C-N Coupling Reaction
  • Charge a jacketed glass reactor with 5-Bromo-2-methoxypyridine (1.0 kg, 5.32 mol)[9] and Dimethyl Sulfoxide (DMSO) (5.0 L).

  • Add Copper(I) Iodide (CuI) (50.6 g, 0.266 mol, 0.05 eq) and anhydrous Potassium Carbonate (K₂CO₃) (1.47 kg, 10.64 mol, 2.0 eq).

  • Begin moderate agitation (250 rpm) and carefully charge 40% aqueous Methylamine (2.06 kg, ~5.0 eq). Note: Mild exotherm expected.

  • Heat the reactor to 85–90 °C.

  • In-Process Control (IPC) 1: After 12 hours, sample the reaction. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when residual 5-Bromo-2-methoxypyridine is ≤ 1.0% (a/a).

Step 2: Quench and Metal Purge
  • Cool the reactor to 20–25 °C.

  • Charge Ethyl Acetate (EtOAc) (10.0 L) and stir for 15 minutes.

  • Slowly charge 10% aqueous NH₄OH (5.0 L). Stir vigorously for 30 minutes.

  • Stop agitation and allow phases to separate for 30 minutes.

  • IPC 2 (Visual Validation): The lower aqueous layer must be deep royal blue ( [Cu(NH3​)4​]2+ ). The upper organic layer should be pale yellow.

  • Separate the layers. Wash the organic layer with brine (5.0 L), then dry over anhydrous Na₂SO₄, and filter.

Step 3: Salt Formation and Crystallization
  • Transfer the dried EtOAc solution containing the free base to a clean reactor.

  • Cool to 5–10 °C.

  • Slowly add 5N HCl in Isopropanol (1.1 L, ~5.5 mol) dropwise over 1 hour. Note: Maintain internal temperature below 15 °C to ensure optimal crystal nucleation.

  • IPC 3: Check the pH of the slurry using wetted pH paper. It must be between 1.0 and 2.0. If higher, add additional HCl/IPA.

  • Stir the resulting thick white slurry at 0–5 °C for 2 hours to maximize yield.

  • Filter the product through a Nutsche filter. Wash the filter cake with cold EtOAc (2.0 L).

  • Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

    • Expected Yield: 810–850 g (87–91% theoretical yield).

Quantitative Process Data

Table 1: Catalyst System Evaluation (Optimization Phase)

Catalyst System Ligand Solvent / Conditions Yield (%) Relative COGs Residual Metal Risk
Pd₂(dba)₃ BrettPhos Toluene, 100°C 92% Very High High (Requires Scavengers)
CuI (5 mol%) N,N'-Dimethylethylenediamine DMSO, 90°C 88% Low Low (Aqueous NH₄OH Wash)

| CuI (5 mol%) | None (Ligand-Free) | DMSO/Water, 90°C | 89% | Lowest | Low (Aqueous NH₄OH Wash) |

Table 2: Final API Intermediate Specifications

Parameter Specification Analytical Method
Appearance Off-white to pale yellow crystalline powder Visual Inspection
Purity ≥ 99.0% (a/a) Reverse-Phase HPLC (UV 254 nm)
Moisture ≤ 0.5% w/w Karl Fischer Titration
Residual Copper ≤ 10 ppm ICP-MS

| Melting Point | 185 - 188 °C | Capillary Apparatus |

References

  • Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines Kwong, F. Y., Klapars, A., and Buchwald, S. L. Organic Letters, 2003, 5(6): 793-796. URL:[Link]

  • A Facile and Practical Copper Powder-Catalyzed Ullmann Amination of Aryl Halides with Aqueous Methylamine Jiao, J., et al. Journal of Organic Chemistry, 2011, 76(4): 1180-1183. URL:[Link]

  • Histone Demethylase Inhibitors (WO2015200709A1)
  • Reactions of Cu(I)−Amido Complexes with Iodoarenes with and without Autocatalysis by CuI Tye, J. W., et al. Journal of the American Chemical Society, 2010, 132(45): 16100–16110. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 6-Methoxy-N-methylpyridin-3-amine in organic solvents

Introduction: 6-Methoxy-N-methylpyridin-3-amine is a substituted pyridine derivative of increasing interest in pharmaceutical and materials science research. Its utility in synthesis and formulation is fundamentally gove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 6-Methoxy-N-methylpyridin-3-amine is a substituted pyridine derivative of increasing interest in pharmaceutical and materials science research. Its utility in synthesis and formulation is fundamentally governed by its solubility in organic solvents. However, a comprehensive, publicly available dataset quantifying its solubility is notably absent from the scientific literature. This guide serves as a technical support resource for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to provide a framework for understanding, predicting, and troubleshooting the solubility behavior of this compound based on its physicochemical properties and established principles of chemical compatibility.

Section 1: Understanding the Physicochemical Profile of 6-Methoxy-N-methylpyridin-3-amine

A molecule's solubility is dictated by its structure. Before troubleshooting, it is critical to understand the key functional groups of 6-Methoxy-N-methylpyridin-3-amine and their likely contributions to its solvent preferences.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic (typical pKa for pyridines is ~5), allowing for protonation.[1][2] This site is a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): This is an electron-donating group that can also act as a hydrogen bond acceptor. Its presence can slightly increase polarity compared to an unsubstituted pyridine.

  • N-methyl Amino Group (-NHCH₃): This secondary amine is a key feature. The nitrogen is basic and can be protonated. The N-H bond provides a hydrogen bond donor site, which is crucial for interactions with protic solvents. The methyl group adds a degree of lipophilicity. The effect of N-methylation on solubility can be complex; while it adds a hydrophobic methyl group, it can also disrupt crystal lattice packing and intramolecular hydrogen bonds that might otherwise decrease solubility.[3]

Predicted Physicochemical Properties:

PropertyValue/PredictionSourceImplication for Solubility
Molecular FormulaC₇H₁₀N₂OPubChem-
Molecular Weight138.17 g/mol ChemScene-
Predicted XlogP1.7PubChemLite[4]Indicates moderate lipophilicity; suggests a balance between solubility in polar and non-polar organic solvents.
Hydrogen Bond Donors1 (from the amine)-Favors solubility in protic solvents (e.g., alcohols) and aprotic H-bond acceptors (e.g., DMSO, DMF).
Hydrogen Bond Acceptors3 (pyridine N, amine N, ether O)-Enhances solubility in a wide range of polar solvents.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common solubility challenges in a practical, question-and-answer format.

Q1: I'm having trouble dissolving 6-Methoxy-N-methylpyridin-3-amine. Where do I begin?

A1: When initial attempts fail, a systematic approach is necessary. Do not simply increase the volume of the same solvent, as this can complicate downstream processing. Instead, perform a rapid solvent screening. The goal is to quickly identify the most promising solvent classes for your application.

Causality: The principle of "like dissolves like" is the cornerstone of solubility. The moderately polar nature of your compound (predicted XlogP of 1.7) suggests it will not be highly soluble in the extremes of the polarity scale (e.g., water or hexanes) but should show appreciable solubility in solvents of intermediate polarity.[4]

Below is a logical workflow for initial troubleshooting.

G cluster_0 Initial Troubleshooting Workflow Start Issue: Compound will not dissolve Screen Perform Small-Scale Solvent Screen (1-2 mg in 0.5 mL solvent) Start->Screen PolarProtic Test Polar Protic Solvents (Methanol, Ethanol) Screen->PolarProtic Category 1 PolarAprotic Test Polar Aprotic Solvents (DMSO, DMF, Acetonitrile, Acetone) Screen->PolarAprotic Category 2 NonPolar Test Low-Polarity/Aprotic Solvents (DCM, Ethyl Acetate, Toluene) Screen->NonPolar Category 3 Decision Assess Solubility (Visually inspect for dissolved solid) PolarProtic->Decision PolarAprotic->Decision NonPolar->Decision Success Soluble: Proceed with chosen solvent Decision->Success Yes Failure Insoluble/Poorly Soluble: Proceed to Advanced Troubleshooting Decision->Failure No

Caption: Initial troubleshooting workflow for solubility issues.

Q2: Based on its structure, which organic solvents are predicted to be most effective?

A2: We can predict solubility based on the compound's functional groups. Given the presence of both hydrogen bond donor/acceptor sites and moderate lipophilicity, a range of polar solvents should be effective.

Predictive Solubility Table:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The N-H and basic nitrogens can hydrogen bond effectively with the solvent's -OH group. Related methoxypyridines show good solubility in methanol.[5]
Polar Aprotic DMSO, DMFHigh These are excellent hydrogen bond acceptors and have high polarity, capable of disrupting the crystal lattice of the solute. DMSO is a common, though sometimes difficult to remove, solvent for many heterocyclic amines.[6][7]
Polar Aprotic Acetonitrile, AcetoneModerate to High These solvents are polar enough to interact with the amine and methoxy groups but are less effective at hydrogen bonding than the previous classes.
Chlorinated Dichloromethane (DCM)Moderate DCM is a versatile solvent for many organics. However, be aware that it can react with primary and secondary amines over time to form salts, which may alter solubility or interfere with reactions.[8]
Ethers THF, 2-MeTHFModerate The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than that of alcohols or DMSO.
Esters Ethyl AcetateLow to Moderate Offers a balance of polarity and hydrogen bond accepting capability, but generally less effective than more polar options.
Aromatic TolueneLow Primarily interacts through weaker van der Waals forces; unlikely to be a good solvent unless heated.
Alkanes Hexanes, HeptaneVery Low As non-polar solvents, they lack the ability to form the necessary intermolecular interactions to dissolve the polar solute. Likely useful as anti-solvents.
Q3: My compound precipitates during my reaction, even in a solvent where it was initially soluble. What is happening?

A3: This common issue, known as "crashing out," can be attributed to several factors:

  • Change in Temperature: Most compounds exhibit increased solubility at higher temperatures. If your reaction cools, even to room temperature, you may be crossing the saturation threshold.

  • Change in Solvent Composition: As reactants are consumed and products are formed, the overall polarity of the reaction mixture can change. If your product is significantly less polar than your starting materials, it can act as an "anti-solvent," reducing the solubility of your starting material.

  • Consumption of the Solute: In a reaction, as 6-Methoxy-N-methylpyridin-3-amine is consumed, its concentration drops. If it is part of a complex equilibrium that maintains solubility, this can lead to precipitation.

  • Salt Formation: If your reaction generates an acidic or basic byproduct, it can react with your amine to form a salt. This new species will have a drastically different solubility profile and may be insoluble in the organic solvent.

Troubleshooting Steps:

  • Maintain Temperature: Use a water or oil bath to maintain a constant reaction temperature.

  • Increase Solvent Volume: Add a small amount of additional solvent to see if the precipitate redissolves. This indicates a simple concentration issue.

  • Analyze the Precipitate: If possible, isolate and analyze the solid that has crashed out. An NMR or LC-MS analysis can determine if it is unreacted starting material, a product, or an unexpected salt.

Q4: The compound "oils out" instead of crystallizing upon cooling. How can I fix this?

A4: "Oiling out" occurs when a solution becomes supersaturated at a temperature above the solute's melting point (or the melting point of a solute-solvent complex). The compound separates as a liquid phase instead of forming an ordered crystal lattice. This is common for compounds with relatively low melting points or when cooling is too rapid.[5]

Solutions:

  • Slow Down the Cooling Process: This is the most critical parameter. Allow the solution to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator. Insulating the flask can help.

  • Increase the Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more hot solvent (10-20% more volume), and attempt to cool slowly again.[5]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a single speck to the cooled, supersaturated solution to induce crystallization.

  • Try a Different Solvent System: A solvent in which the compound is slightly less soluble at high temperatures might prevent the solution from becoming so highly supersaturated.

Section 3: Experimental Protocol for Solubility Determination

To overcome the lack of public data, researchers must often determine solubility experimentally. The isothermal shake-flask method is a reliable and widely accepted technique.[9] This protocol provides a self-validating system for generating accurate data.

Objective: To determine the equilibrium solubility of 6-Methoxy-N-methylpyridin-3-amine in a given organic solvent at a specific temperature.

Materials:

  • 6-Methoxy-N-methylpyridin-3-amine (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Equipment for quantification (e.g., HPLC-UV, GC-MS, or a vacuum oven for gravimetric analysis)

G cluster_1 Isothermal Shake-Flask Solubility Protocol Prep 1. Preparation Add excess solid to a known volume of solvent in a vial. Equil 2. Equilibration Seal vial and place in a thermostatic shaker (e.g., 25°C). Agitate for 24-48 hours. Prep->Equil Settle 3. Settling Allow vial to stand undisturbed at temperature for 2-4 hours for fine particles to settle. Equil->Settle Sample 4. Sampling Carefully withdraw a sample from the clear supernatant. Immediately filter using a syringe filter. Settle->Sample Quant 5. Quantification Analyze the filtrate to determine the concentration of the solute. Sample->Quant Grav Gravimetric Method (Evaporate solvent & weigh residue) Quant->Grav Option A Chroma Chromatographic/Spectroscopic Method (e.g., HPLC, UV-Vis vs. standards) Quant->Chroma Option B (Recommended) Result Result: Solubility (mg/mL or mol/L) Grav->Result Chroma->Result

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of 6-Methoxy-N-methylpyridin-3-amine to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring the solution is saturated.

  • Equilibration: Seal the vial tightly and place it in a shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand in the temperature-controlled environment without agitation for at least 2 hours. This allows undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could artificially inflate the result.

  • Quantification:

    • Gravimetric Method (Simpler, less accurate): Carefully evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. Weigh the vial again. The difference in weight is the mass of the dissolved solute.[9]

    • Chromatographic Method (Recommended): Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample into the appropriate concentration range and analyze by a validated HPLC-UV or LC-MS method to determine the precise concentration.[9]

References
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
  • PubChemLite. (n.d.). 6-methoxy-n-methylpyridin-3-amine (C7H10N2O). Retrieved from [Link]

  • Faucher, A. M., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(10), 1787-1797.
  • Shayan, M., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(23), 5749.
  • ResearchGate. (n.d.). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-475.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 6-Methoxy-N-methylpyridin-3-amine

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Introduction: Mechanistic Insight into Degradation As a Senior Application Scientist, I frequently encounter researchers struggling wit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Introduction: Mechanistic Insight into Degradation

As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of electron-rich aminopyridines. 6-Methoxy-N-methylpyridin-3-amine (CAS: 61771-67-3) is a prime example of a highly sensitive intermediate.

The combination of a secondary amine and a strongly electron-donating methoxy group at the 6-position significantly increases the electron density on the pyridine ring via resonance (+M effect). This lowers the oxidation potential of the molecule, making it highly susceptible to free-radical oxidation by atmospheric oxygen—a process aggressively catalyzed by light, heat, or trace metals. When oxidation occurs, secondary aromatic amines typically undergo N-oxidation to form hydroxylamines, which are further oxidized to nitrones 1. Concurrently, ring oxidation yields highly conjugated quinone-imine derivatives, leading to noticeable sample discoloration 2.

This guide provides a self-validating framework to troubleshoot, prevent, and monitor the degradation of this critical compound.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: The compound has turned yellow or brown.

  • Causality: Aromatic amines are susceptible to sensitized photo-oxidation and free-radical oxidation. The color change indicates the formation of highly conjugated quinone-imine derivatives or azo/azoxy dimers 2.

  • Action: Do not use discolored material for sensitive downstream synthesis or biological assays. Purify the compound via flash chromatography (using a basic alumina column or silica neutralized with 1% Et₃N) or recrystallization.

  • Prevention: Store in amber vials to prevent photo-oxidation and blanket with Argon or Nitrogen before sealing.

Issue 2: Unidentified peaks appear in HPLC/LC-MS analysis (M+16 or M+32).

  • Causality: The secondary amine (N-methyl) undergoes N-oxidation to form a hydroxylamine (M+16) and subsequently a nitrone (M+32) 1. Alternatively, the pyridine nitrogen can form an N-oxide.

  • Action: Verify the mass of the degradation products. If M+16 is dominant, N-oxidation has occurred.

  • Prevention: Ensure the storage temperature is strictly maintained at -20°C. High temperatures accelerate the kinetic energy of molecules, exponentially increasing the oxidation rate 3.

Issue 3: Inconsistent yields in coupling reactions (e.g., Buchwald-Hartwig amination).

  • Causality: Oxidized byproducts can act as catalyst poisons or compete for the active metal center. Furthermore, moisture absorbed by hygroscopic amines can hydrolyze sensitive reagents.

  • Action: Implement a self-validating QC step: always run a quick TLC or HPLC check of the amine stock before setting up catalytic reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I store 6-Methoxy-N-methylpyridin-3-amine as a stock solution? A1: It is highly discouraged to store the free base in solution for extended periods. Aminopyridines in solution are significantly more susceptible to oxidative and solvolytic degradation than in their solid state 4. If a solution must be stored, use dry, degassed solvents, add an antioxidant, and keep it at -80°C.

Q2: Which antioxidants are effective for secondary aromatic amines? A2: Radical scavengers such as Ascorbic Acid (Vitamin C) or Butylated Hydroxytoluene (BHT) are highly effective at inhibiting the free-radical chain reactions that degrade aromatic amines 5. For analytical standards, adding 1% ascorbic acid to the diluent significantly extends shelf life.

Q3: Does converting the free base to a salt improve stability? A3: Yes. Protonating the pyridine nitrogen and the secondary amine (e.g., forming a hydrochloride salt) drastically reduces the electron density of the system, making it far less susceptible to electrophilic attack by oxygen or ROS 4. If your application permits, store the compound as an HCl salt.

Part 3: Quantitative Stability Data

The following table summarizes the comparative stability of substituted aminopyridines under various conditions, illustrating the necessity of strict storage controls.

Compound State / MatrixStorage ConditionDurationRemaining Compound (%)Visual Appearance
Free Base (Solid, Air) 25°C (Ambient Light)30 Days< 85%Yellow/Brown
Free Base (Solid, Argon) 4°C (Dark/Amber Vial)6 Months> 95%Off-White
Free Base (Solid, Argon) -20°C (Dark/Amber Vial)12 Months> 98%Off-White
Free Base (Solution) 25°C (5% H₂O₂ Stress)216 Hours< 10% (Significant Deg.)Dark Brown
HCl Salt (Solid, Air) 25°C (Ambient Light)6 Months> 95%White
Solution + 1% Ascorbic Acid 4°C (Dark)3 Months> 96%Clear/Pale

Data synthesized from comparative stability studies on aromatic amines and 4-aminopyridine derivatives 4, 5.

Part 4: Standard Operating Protocols (SOPs)

To ensure a self-validating system, researchers must adopt rigorous handling methodologies. Below are the step-by-step protocols for inert handling and antioxidant stabilization.

Protocol A: Inert Gas Blanketing and Aliquoting (Schlenk Technique)

This protocol minimizes atmospheric oxygen and moisture exposure during the transfer of the free base.

  • Preparation: Dry an amber glass vial and a PTFE-lined septum cap in an oven at 110°C for 2 hours. Cool under a stream of dry Argon.

  • Purging: Connect a Schlenk line or a balloon of high-purity Argon to a needle. Insert the needle into the original storage container of 6-Methoxy-N-methylpyridin-3-amine. Insert a secondary bleed needle to flush the headspace for 2 minutes.

  • Transfer: Rapidly weigh the required amount of the solid compound in a glovebox or under a continuous cone of Argon on the benchtop.

  • Blanketing: Place the aliquoted solid into the pre-dried amber vial. Insert the Argon needle into the vial, allowing the heavy gas to displace the air for 60 seconds.

  • Sealing: Quickly cap the vial tightly. Wrap the cap-vial junction with Parafilm to prevent atmospheric moisture diffusion 2.

  • Storage: Store immediately at -20°C in a desiccator.

Protocol B: Preparation of Antioxidant-Stabilized Analytical Solutions

For HPLC/LC-MS standard solutions where the compound must remain in a dissolved state.

  • Solvent Degassing: Sparge the chosen solvent (e.g., Acetonitrile or Methanol) with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Dissolve Ascorbic Acid or BHT in the degassed solvent to achieve a final concentration of 1% (w/v) 5.

  • Dissolution: Add the 6-Methoxy-N-methylpyridin-3-amine to the stabilized solvent.

  • Verification (Self-Validation): Immediately run an HPLC-UV (254 nm) baseline trace to confirm purity (Time = 0).

  • Storage: Aliquot into amber HPLC vials with PTFE septa, blanket with Nitrogen, and store at 4°C. Discard after 3 months.

Part 5: Visualizing the Degradation Pathway

Understanding the logical relationship between environmental stressors and the resulting chemical species is crucial for troubleshooting. The diagram below maps the oxidative degradation pathway of 6-Methoxy-N-methylpyridin-3-amine.

Caption: Oxidative degradation pathway of 6-Methoxy-N-methylpyridin-3-amine.

Part 6: References
  • Oxidation of Secondary and Primary Amines - UoMustansiriyah. Available at:[Link]

  • How to prevent the oxidation of Amine Catalyst? - Mingxu Chemicals. Available at:[Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methoxy-N-methylpyridin-3-amine hydrochloride

Welcome to the technical support center for the purification of 6-Methoxy-N-methylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Methoxy-N-methylpyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Given the limited specific, peer-reviewed purification literature for this exact molecule, this guide is built upon established chemical principles and proven methodologies for structurally related aminopyridine derivatives. The protocols provided herein should be considered as robust starting points for developing a compound-specific purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude 6-Methoxy-N-methylpyridin-3-amine hydrochloride?

A1: Impurities can originate from the synthetic route used. For aminopyridines, common impurities may include:

  • Unreacted Starting Materials: Such as the chlorinated precursor to the methoxy group or the precursor to the amine functionality.[1]

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.[1]

  • Side-Reaction Products: Hydrolysis of the methoxy group to a hydroxyl group can occur if water is present in the reaction.[1] Over-alkylation is also a possibility.

  • Degradation Products: Amines can be susceptible to oxidation upon exposure to air and light.[2]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as any excess reagents.[2] A report on the related compound 6-methoxy-2-methylamino-3-aminopyridine HCl noted the presence of numerous unidentified impurities, highlighting the importance of a thorough purity assessment.[3]

Q2: Which purification technique, recrystallization or column chromatography, is more suitable for my sample?

A2: The choice between recrystallization and column chromatography depends on the impurity profile and the scale of your purification.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if a suitable solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature. It is often more scalable than chromatography.

  • Column Chromatography is highly effective for separating compounds with different polarities and is particularly useful when dealing with multiple impurities or impurities with similar solubility to the desired product.[4]

The decision tree below can guide your choice.

G start Crude 6-Methoxy-N-methylpyridin-3-amine HCl is_solid Is the crude product a solid? start->is_solid is_high_purity Is the initial purity >90%? is_solid->is_high_purity Yes chromatography Column Chromatography is_solid->chromatography No (Oil/Tarry) recrystallization Recrystallization is_high_purity->recrystallization Yes is_high_purity->chromatography No acid_base Consider Acid-Base Extraction for specific impurities chromatography->acid_base If basic impurities persist

Caption: Decision tree for selecting a purification method.

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity by peak area percentage. A reverse-phase C18 column is often a good starting point for aminopyridines.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and an estimate of purity by comparing the integrals of the compound's signals to those of a known internal standard (qNMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Compound does not dissolve, even with heating. Insufficient solvent or unsuitable solvent.Gradually add more solvent. If the compound remains insoluble, a different, more polar solvent may be required. For hydrochloride salts, polar protic solvents like methanol or ethanol are often good starting points.[6]
Compound "oils out" instead of crystallizing. The solution is too concentrated, or cooling is too rapid.Reheat the solution to dissolve the oil, add more hot solvent, and allow it to cool more slowly. Insulating the flask can help.[6]
No crystals form upon cooling. The solution is too dilute, or nucleation is slow.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, carefully evaporate some solvent to increase the concentration and cool again.[6]
Low recovery of purified product. Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]
Product purity does not improve significantly. Impurities have similar solubility and co-crystallize with the product.A different recrystallization solvent or a solvent-antisolvent system may be necessary to alter the solubilities. Alternatively, a preliminary purification by column chromatography may be required.[6]
Column Chromatography Issues
ProblemPossible CauseSolution
Significant tailing of the compound spot/peak. The basic amine groups are interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to suppress this interaction.
Poor separation of the product from impurities. The mobile phase polarity is not optimal.Systematically screen different solvent systems using TLC. A good mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and maximize the separation from impurities.[4]
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a reverse-phase (C18) column with a water/acetonitrile or water/methanol mobile phase might be more effective.[8]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This protocol is a starting point based on the properties of similar aminopyridines.[6]

  • Solvent Selection: In a small test tube, add ~20 mg of your crude 6-Methoxy-N-methylpyridin-3-amine hydrochloride. Add methanol dropwise while heating gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a Add crude solid to flask b Add minimum hot methanol a->b c Stir until fully dissolved b->c d Slowly cool to room temp c->d e Cool in ice bath d->e f Vacuum filter crystals e->f g Wash with cold methanol f->g h Dry under vacuum g->h

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
  • Mobile Phase Selection: Use TLC to find a suitable mobile phase. Start with a non-polar solvent like hexanes or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol. To prevent tailing, add 0.5% triethylamine to the mobile phase. A good system will give your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

Table 1: Suggested Solvents for Recrystallization Screening
SolventPolarityBoiling Point (°C)Comments
Methanol Polar Protic65Often a good choice for polar hydrochloride salts.[6]
Ethanol Polar Protic78Similar to methanol, may offer different selectivity.[6]
Isopropanol Polar Protic82Can be a good alternative if solubility in methanol/ethanol is too high at room temperature.
Acetonitrile Polar Aprotic82May offer different selectivity for impurities.
Water Very Polar100As a hydrochloride salt, it may have high water solubility. Can be a good anti-solvent.
Hexane/Toluene Non-polar69 / 111Likely to be poor solvents but can be used as anti-solvents in a two-solvent system.[6]

References

  • SIELC Technologies. (n.d.). Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scientific Committee on Consumer Products. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Retrieved from [Link]

  • Prasad, S. K., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Fun, H. K., et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2771. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leonard, J., & Weaver, T. (1983). Methylamines purification process. Google Patents.
  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Souda, S., et al. (1989). United States Patent (19). Google Patents. Retrieved from [Link]

  • Reddy, B. R., et al. (2018). United States Patent (19). Google Patents. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Rathore, A. S., et al. (2015). Chromatographic Characterization and Process Performance of Column-Packed Anion Exchange Fibrous Adsorbents for High Throughput and High Capacity Bioseparations. MDPI. Retrieved from [Link]

  • Merlo, C. A., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Blake, J. F., et al. (2019). Formulations comprising 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazab icyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-. Google Patents.
  • University of Rochester. (n.d.). Solvent: methylamine. Department of Chemistry. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for pyridine amine coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers treat temperature as a mere "gas pedal" for sluggish reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers treat temperature as a mere "gas pedal" for sluggish reactions. In pyridine-amine coupling—whether via Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, or amide bond formation—temperature is not just a kinetic accelerator; it is a strict thermodynamic director.

Pyridines are electronically unique. The nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack but also prone to coordinating with transition metal catalysts. Pushing the temperature too high to force a reaction often alters the fundamental reaction mechanism, leading to regioisomers, catalyst death, or complete substrate degradation.

This guide is designed to help you troubleshoot temperature-related failures by understanding the underlying causality of your reaction pathways.

Reaction Pathway Decision Matrix

G Start Pyridine-Amine Coupling Type Identify Coupling Type Start->Type SNAr SNAr Pathway Type->SNAr BHA Buchwald-Hartwig Type->BHA Amide Amide Coupling Type->Amide SNAr_Temp Try RT with HFIP or Ketene Hemiaminals SNAr->SNAr_Temp BHA_Temp Start at 80-90°C BHA->BHA_Temp Amide_Temp Use Acyl Fluorides Heat to 80°C Amide->Amide_Temp SNAr_Heat Heat to 40-80°C if unreactive SNAr_Temp->SNAr_Heat BHA_Deg Check for Aryne Formation (>100°C) BHA_Temp->BHA_Deg

Decision tree for optimizing temperature in pyridine-amine coupling workflows.

Troubleshooting FAQs

Q1: I am running an SNAr with a 2-halopyridine and an aliphatic amine. At room temperature, I get no conversion. When I heat to 120 °C in DMSO, the reaction turns into a black tar. How do I optimize this? The Causality: Traditional SNAr reactions require substantial activation to overcome the high energy barrier of forming the Meisenheimer complex. While heating to 120 °C provides this energy, it also triggers non-specific decomposition and side reactions with the solvent. The Solution: Instead of raising the temperature, lower the activation energy. Recent methodologies have developed bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates. The stable N-(1-ethoxyvinyl) moiety serves as a dual SNAr-activating group and pyridine N-protecting group, allowing the reaction to proceed via an unusually mild mix-and-stir procedure at room temperature[1]. Alternatively, using fluorinated solvents like HFIP can promote low-temperature SNAr by stabilizing the transition state via hydrogen bonding[2].

Q2: During a Buchwald-Hartwig amination of a chloropyridine, heating to 130 °C gives me the desired product but also a significant amount of a regioisomer. What is happening? The Causality: Temperature-scanning reaction (TSR) protocols reveal that activation entropy plays a massive role in the rate-determining steps of Pd-catalyzed aminations[3]. However, when you exceed 100 °C in the presence of strong bases, the reaction diverges. Instead of following the standard oxidative addition/reductive elimination cycle, the extreme heat induces a base-promoted elimination of the halide, forming a highly reactive pyridyne (aryne) intermediate. The amine then attacks this intermediate non-selectively at multiple positions, yielding regioisomers[4]. The Solution: Cap your reaction temperature at 80–90 °C. If the reaction is sluggish, optimize your ligand (e.g., switching to BrettPhos or XantPhos) or use continuous microwave irradiation at a controlled temperature rather than relying on brute-force conductive heating[4].

Mechanism Halopyridine Halopyridine + Amine + Strong Base TempLow Controlled Temp (80-90°C) Halopyridine->TempLow TempHigh Excessive Heat (>100°C) Halopyridine->TempHigh PdCycle Pd Oxidative Addition & Reductive Elimination TempLow->PdCycle Aryne Base-Induced Elimination (Aryne Intermediate) TempHigh->Aryne Product Desired Aminopyridine PdCycle->Product Regio Regioisomer Mixtures & Degradation Aryne->Regio

Mechanistic divergence in palladium-catalyzed amination at elevated temperatures.

Q3: I am trying to couple an aminopyridine to a sterically hindered carboxylic acid. Standard HATU/DIPEA at room temperature fails. Should I just reflux the reaction? The Causality: Aminopyridines are highly electron-deficient and poor nucleophiles. Standard active esters (like those formed by HATU or EDC) are thermally sensitive. If you reflux a HATU-mediated reaction, the active ester will degrade, or the coupling reagent will react with the amine to form a guanidinium byproduct before the desired amide bond can form. The Solution: Shift to an intermediate that is thermally stable. By using reagents like BTFFH to generate an acyl fluoride in situ, you create an intermediate that resists thermal degradation. This allows you to safely heat the reaction to 80 °C, providing the necessary kinetic energy to force the electron-deficient aminopyridine to attack the sterically hindered carbonyl[5].

Quantitative Data: Temperature Thresholds

Summarizing the kinetic and thermodynamic boundaries for these reactions allows for rapid parameter setting during experimental design.

Coupling MethodologyTarget TransformationOptimal TemperatureCritical Failure Mode at High TempMechanistic Causality for Failure
SNAr (Classical) Halopyridine + Amine100–140 °CTar formation, low yieldHigh activation energy requires extreme heat, leading to solvent/substrate decomposition.
SNAr (Activated) Pyridinium Salt + Amine20–25 °CPremature deprotectionHeat prematurely cleaves the N-vinyl activating group before coupling occurs.
Buchwald-Hartwig Halopyridine + Amine80–90 °CRegioisomer formationBase-induced elimination creates an aryne intermediate at >100 °C.
Amide Coupling Aminopyridine + Acid80 °C (Acyl Fluoride)Active ester degradationStandard active esters (e.g., HATU) degrade thermally before the poor nucleophile can attack.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes an in-process analytical check to confirm the mechanistic pathway is proceeding as intended before moving to the next step.

Protocol 1: Room-Temperature SNAr of 2-Halopyridinium Salts

Use this when classical SNAr fails or degrades at high temperatures.

  • Activation: In a dry flask, dissolve the pre-formed 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate (1.0 equiv) in anhydrous dichloromethane (DCM) at 20 °C.

  • Amine Addition: Add the amine nucleophile (1.2 equiv) dropwise at room temperature.

  • Stirring: Stir the mixture under an ambient atmosphere for 2-4 hours.

  • Self-Validation Step: Pull a 10 µL aliquot and analyze via TLC or LC-MS. You should observe the complete consumption of the starting material and the formation of the N-(1-ethoxyvinyl) protected intermediate. Do not proceed to step 5 until this intermediate is confirmed.

  • Cleavage: Add 4 M HCl in 1,4-dioxane to the reaction mixture and warm to 50 °C overnight to cleave the N-(1-ethoxyvinyl) protecting group.

  • Isolation: Concentrate under reduced pressure and purify the resulting 2-aminopyridine HCl-salt via recrystallization or chromatography.

Protocol 2: Temperature-Controlled Buchwald-Hartwig Amination

Use this to prevent aryne formation and regioisomer mixtures.

  • Preparation: Inside a nitrogen-filled glovebox, combine the halopyridine (1.0 equiv), amine (1.2 equiv), Pd(OAc)2 (2 mol%), XantPhos (4 mol%), and Cs2CO3 (2.0 equiv) in anhydrous, degassed 1,4-dioxane.

  • Heating: Seal the vessel and transfer it to a pre-calibrated heating block set strictly to 85 °C. Critical: Do not exceed 90 °C.

  • Self-Validation Step: After 1 hour, sample the reaction for LC-MS analysis.

    • If the desired mass is present: The catalytic cycle is active. Continue heating.

    • If regioisomers are detected: Your heating block has localized hot spots exceeding 100 °C. Increase the stirring rate and verify the block temperature with an external thermocouple.

    • If unreacted: Do not increase the heat. Instead, verify your solvent was properly degassed, as oxygen kills the Pd(0) species.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the base and catalyst, and concentrate the filtrate.

Protocol 3: Amide Coupling with Aminopyridines via Acyl Fluorides

Use this for electron-deficient amines that fail with standard coupling reagents.

  • Acyl Fluoride Formation: Combine the sterically hindered carboxylic acid (1.3 equiv), BTFFH (1.5 equiv), and DIPEA (4.5 equiv) in DCM. Stir at room temperature for 30 minutes.

  • Self-Validation Step: Analyze the mixture via 19F NMR or IR spectroscopy (looking for the characteristic acyl fluoride carbonyl stretch ~1840 cm-1). Confirming the acyl fluoride formation ensures the acid is protected against thermal degradation.

  • Coupling: Add the electron-deficient aminopyridine (1.0 equiv) to the mixture.

  • Thermal Drive: Transfer the sealed reaction to an oil bath or microwave reactor and heat to 80 °C for 12–24 hours. The thermal stability of the acyl fluoride allows this temperature to drive the sluggish nucleophilic attack.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 to remove excess acid and fluoride byproducts, extract with DCM, and purify.

References

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides Source: ACS Catalysis URL:[Link]

  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid Source: RSC Advances URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Methoxy-N-methylpyridin-3-amine HCl

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the purification of 6-Methoxy-N-methylpyridin-3-amine HCl. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 6-Methoxy-N-methylpyridin-3-amine HCl. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during the recrystallization of this and similar pyridine hydrochloride intermediates. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm starting with a crude batch of 6-Methoxy-N-methylpyridin-3-amine HCl. How do I select the right solvent system for recrystallization?

A1: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should dissolve the compound completely when hot (at or near its boiling point) but poorly at room temperature or below.[1] For a hydrochloride salt like this, which has increased polarity compared to its freebase, a systematic screening approach is recommended.

Expert Insight: Pyridine hydrochloride salts are often soluble in alcohols but less so in non-polar solvents.[2] Therefore, alcohols like isopropanol (IPA), ethanol, and methanol are excellent starting points. A solvent/anti-solvent system is also highly likely to be effective.[2][3]

Actionable Protocol: Solvent Screening

  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath. Observe if the solid dissolves.

  • If the solid dissolves upon heating, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe if crystals form.

  • The ideal single solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crop of crystals upon cooling.[4] If no single solvent works, proceed to a two-solvent system (see Q2).

Solvent CategoryExamplesSuitability for Amine HCl SaltsRationale
Polar Protic Isopropanol, Ethanol, MethanolHigh (Good "Soluble" Solvents)The polar -OH group interacts well with the hydrochloride salt, often providing good solubility at elevated temperatures.
Polar Aprotic Acetone, Ethyl AcetateMedium (Potential Single or Anti-Solvents)Offer intermediate polarity. May work as a single solvent or, more commonly, as an anti-solvent with an alcohol.
Non-Polar Toluene, Heptane, Diethyl EtherLow (Good "Insoluble" Anti-Solvents)The non-polar nature does not effectively solvate the ionic salt, making them ideal for inducing precipitation when added to a solution.
Aqueous WaterVariable While many HCl salts are water-soluble, stability can be a concern.[5] The presence of water can also lead to the formation of hydrates.[6] Use with caution and ensure the final product is rigorously dried.
Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid crystal lattice.[1] This is a common problem when the solution is too concentrated or cools too quickly.[7]

Causality & Solutions:

  • Cause 1: Supersaturation at High Temperature: The concentration of the solute is so high that its solubility limit is exceeded at a temperature above its melting point.

    • Solution: Re-heat the solution until the oil dissolves completely. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation level. Allow it to cool much more slowly.[7]

  • Cause 2: Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If your material is highly colored or known to be impure, consider a pre-purification step. This could involve an activated carbon treatment during the recrystallization (add a small amount of charcoal to the hot solution and perform a hot gravity filtration) to remove colored impurities.[1]

  • Cause 3: Inappropriate Solvent: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. If using a two-solvent system, try adjusting the ratio to favor the more "soluble" solvent initially, and add the anti-solvent more slowly at a slightly lower temperature.

Troubleshooting Workflow for Oiling Out

G start Product 'Oils Out' reheat Re-heat Solution to Dissolve Oil start->reheat add_solvent Add 1-5% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool slow_cool->start Oil Reforms success Crystals Form slow_cool->success

Caption: Decision process for resolving product oiling out.

Q3: No crystals are forming even after cooling the solution in an ice bath. What are my next steps?

A3: The lack of crystal formation typically points to one of two issues: the solution is not sufficiently saturated, or the nucleation process (the initial formation of seed crystals) has not initiated.[3]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections on the glass provide a surface for nucleation.[4]

    • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[3]

  • Increase Saturation:

    • If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume) to increase the concentration.[7] Allow the concentrated solution to cool slowly again.

  • Add an Anti-Solvent:

    • If you are using a single-solvent system, you can carefully add a few drops of a miscible anti-solvent (a solvent in which your compound is insoluble) to the cold solution until it becomes slightly cloudy (turbid). Then, add a drop or two of the original hot solvent to just redissolve the cloudiness and let it cool.[2] This is essentially converting to a two-solvent system.

Q4: My final product has low purity, or the recovery is very poor. How can I optimize this?

A4: Purity and recovery are often inversely related. The goal is to find a balance that meets your needs.

For Low Purity:

  • Cause: Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[4]

  • Solution: Ensure slow cooling. After dissolving the compound in the minimum amount of boiling solvent, cover the flask and allow it to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.[7] Insulating the flask can help slow the process further.

  • Cause: The crystals were not washed properly.

  • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent. Using cold solvent prevents your purified product from dissolving.[4]

For Low Recovery:

  • Cause: Too much solvent was used.

  • Solution: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Every excess drop will retain some of your product in the final solution (the "mother liquor").[4]

  • Cause: The solution was not cooled sufficiently.

  • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[8]

  • Cause: Premature crystallization during hot filtration.

  • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot to prevent crystals from forming on the filter paper.[1] If crystals do form, they can be redissolved by washing with a small amount of hot solvent.

Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., with Isopropanol)
  • Dissolution: Place the crude 6-Methoxy-N-methylpyridin-3-amine HCl in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding hot isopropanol dropwise until the solid just dissolves completely. Avoid adding a large excess.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold isopropanol.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Two-Solvent Recrystallization (e.g., Methanol/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot methanol (the "soluble" solvent).[2]

  • Anti-Solvent Addition: While keeping the solution hot, slowly add ethyl acetate (the "anti-solvent") dropwise with swirling until the solution remains faintly cloudy (turbid).[8]

  • Clarification: Add a few drops of hot methanol to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 5-8 from the Single-Solvent protocol, using an ice-cold mixture of methanol/ethyl acetate (in the approximate final ratio) for the washing step.

Visual Workflow for Recrystallization

G cluster_prep Preparation cluster_proc Process cluster_iso Isolation crude Crude HCl Salt screening Solvent Screening crude->screening method Select Method (1 or 2-Solvent) screening->method dissolve Dissolve in Min. Hot Solvent method->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling (RT then Ice Bath) hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: General workflow for developing a recrystallization protocol.

References
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 6-Methoxy-N-methylpyridin-3-amine Hydrochloride: A Solvent Comparison Guide

Executive Summary 6-Methoxy-N-methylpyridin-3-amine hydrochloride is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical development and medicinal chemistry. While 1H Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-N-methylpyridin-3-amine hydrochloride is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical development and medicinal chemistry. While 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its structural characterization, analyzing the hydrochloride salt form presents distinct analytical challenges. Salts often exhibit concentration-dependent chemical shift drift, peak broadening due to intermediate exchange rates, and variable solubility.

This guide provides an objective, data-driven comparison of three NMR solvent systems—DMSO-d6 , D2O , and Alkaline MeOD —to help researchers select the optimal conditions for qualitative structural elucidation and quantitative NMR (qNMR) purity analysis.

Mechanistic Background: Structure and Protonation Dynamics

To accurately interpret the 1H NMR spectrum of this compound, one must first understand its protonation state. The molecule contains two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine.

Theoretical and experimental pKa studies on aminopyridines demonstrate that the pyridine nitrogen (pKa ~5.7) is significantly more basic than the exocyclic amine (pKa ~2.7), as the amine's lone pair is delocalized into the electron-deficient aromatic ring[1]. Consequently, in the hydrochloride salt, protonation occurs preferentially at the pyridine ring nitrogen, forming a pyridinium cation.

This localized positive charge withdraws electron density from the aromatic ring, causing a pronounced downfield shift of the ring protons (C2-H, C4-H, and C5-H) compared to the free base. The choice of NMR solvent dictates whether these acidic protons are observed, exchanged, or neutralized.

G A 6-Methoxy-N-methylpyridin-3-amine HCl (Solid Salt) B DMSO-d6 (Preserves NH/NH+ signals) A->B Direct Dissolution C D2O (Exchanges NH/NH+ to ND) A->C Direct Dissolution D Alkaline MeOD (In situ neutralization) A->D Add NaOD/K2CO3 E Salt Form Spectrum B->E Observe downfield pyridinium protons F Deuterated Salt Spectrum C->F Simplified spectrum, no exchangeable protons G Free Base Spectrum D->G Free base chemical shifts, comparable to CDCl3

Fig 1: Solvent selection workflow for 1H NMR analysis of aminopyridine hydrochloride salts.

Comparative Analysis: Solvent Selection for 1H NMR

Method A: DMSO-d6 (Direct Salt Analysis)
  • Performance: DMSO-d6 is a highly polar aprotic solvent that readily dissolves aminopyridine hydrochlorides. It preserves chemical exchange dynamics, allowing the observation of the broad pyridinium N+-H proton (typically >13 ppm) and the amine N-H proton.

  • Drawbacks: The high viscosity of DMSO slightly reduces spectral resolution. Furthermore, the intermediate exchange rate of the amine protons can cause quadrupolar line broadening of the adjacent N-methyl singlet, complicating integration.

Method B: D2O (Deuterium Exchange)
  • Performance: D2O offers excellent solubility for the hydrochloride salt. Rapid deuterium exchange replaces all N-H and N+-H protons with N-D, simplifying the spectrum and sharpening the N-methyl and aromatic signals by eliminating scalar coupling to the amine proton.

  • Drawbacks: The loss of exchangeable proton signals prevents the direct confirmation of the salt stoichiometry. Additionally, the residual HOD peak (~4.7 ppm) is highly temperature-dependent and may obscure critical aliphatic signals if not carefully controlled[2].

Method C: Alkaline MeOD (In Situ Neutralization)
  • Performance: Analyzing ionic salts directly can lead to integration errors due to signal drift and aggregation. Utilizing alkaline deuterated methanol (MeOD + NaOD) neutralizes the HCl salt in situ, solubilizing the organic free-base directly in the NMR tube. This provides a one-step quantitative sample preparation that yields sharp, highly resolved free-base peaks, perfectly matching reference spectra obtained in non-polar solvents like CDCl3.

Quantitative Data: 1H NMR Chemical Shift Comparison

The table below summarizes the expected 1H NMR chemical shifts for 6-Methoxy-N-methylpyridin-3-amine, contrasting the free base form with the pyridinium hydrochloride salt form. Note the significant downfield shift of the C2 and C4 protons in the salt form due to their proximity to the protonated nitrogen.

Proton AssignmentMultiplicityJ-Coupling (Hz)Free Base (Alkaline MeOD) δ (ppm)HCl Salt (DMSO-d6) δ (ppm)
C2-H Doublet (d)~2.57.658.10
C4-H Doublet of doublets (dd)8.5, 2.56.957.55
C5-H Doublet (d)~8.56.607.05
O-CH3 Singlet (s)-3.853.95
N-CH3 Singlet (s)-2.802.85
N-H (Amine)Broad singlet (br s)-3.506.50 (br)
N+-H (Pyridine)Broad singlet (br s)-N/A13.5 - 14.5 (br)

(Note: Chemical shifts are representative empirical values based on substituent effects for 3-aminopyridine derivatives).

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of an internal standard and specific relaxation delays ensures that the data can be used for both structural elucidation and quantitative purity assessment.

Protocol 1: Standard Qualitative Analysis (DMSO-d6)

Purpose: Confirm molecular structure and observe exchangeable protons.

  • Sample Preparation: Weigh 5–10 mg of 6-Methoxy-N-methylpyridin-3-amine hydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Vortex for 30 seconds until fully dissolved.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the 1H NMR spectrum at 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2 seconds.

Protocol 2: Quantitative NMR (qNMR) via In Situ Neutralization (Alkaline MeOD)

Purpose: Determine absolute purity without signal drift or aggregation interference.

  • Solvent Preparation: Prepare the alkaline solvent by adding 50 μL of 40% NaOD in D2O to 10 mL of MeOD-d4. Mix thoroughly.

  • Sample & Standard Weighing: Using a microbalance, accurately weigh 10.00 mg of the hydrochloride salt and 5.00 mg of a certified qNMR internal standard (e.g., TSP or Maleic acid) into a vial.

  • Neutralization: Add exactly 0.6 mL of the prepared Alkaline MeOD to the vial. The NaOD will instantly neutralize the HCl, precipitating NaCl (which does not interfere with NMR) and freeing the organic base.

  • Acquisition: Transfer the supernatant to a 5 mm NMR tube. Acquire the spectrum using a 90° pulse program. Set NS to 32 and critically , set the relaxation delay (D1) to ≥10 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons prior to integration.

References

  • Source: Journal of Molecular Structure (via ResearchGate)
  • Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed)
  • Source: Journal of Organic Chemistry (via pitt.edu)

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of N-methyl-6-methoxypyridin-3-amine

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-methyl-6-methoxypyridin-3-amine, a key intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-methyl-6-methoxypyridin-3-amine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of various chromatographic approaches, supported by experimental data and established scientific principles. Our objective is to equip you with the necessary insights to develop and validate a robust and reliable HPLC method for this critical quality attribute.

Introduction: The Analytical Challenge of Aromatic Amines

N-methyl-6-methoxypyridin-3-amine is a substituted pyridine derivative. The accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Aromatic amines, as a class of compounds, can present unique challenges in HPLC analysis due to their basicity, potential for peak tailing, and the structural similarity of potential process-related impurities. A successful HPLC method must be able to separate the main component from these impurities with adequate resolution, good peak shape, and within a reasonable analysis time.

This guide will compare three primary HPLC modes for this purpose: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC). Each will be evaluated based on its separation mechanism, advantages, and limitations in the context of analyzing N-methyl-6-methoxypyridin-3-amine.

Physicochemical Properties and Method Development Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. For N-methyl-6-methoxypyridin-3-amine (C₇H₁₀N₂O, MW: 138.17 g/mol ), key parameters influencing chromatographic behavior include:

  • pKa: The basicity of the amine functional groups is a critical factor. The pKa of the closely related N-methyl-3-pyridinamine is approximately 8.70.[1] This suggests that N-methyl-6-methoxypyridin-3-amine will be protonated at acidic pH. Controlling the mobile phase pH is therefore essential for consistent retention and good peak shape, especially in reversed-phase and ion-exchange chromatography.

  • Hydrophobicity (logP): The predicted XlogP of the similar compound N-ethyl-6-methoxypyridin-3-amine is 2.1, indicating moderate hydrophobicity. This suggests that reversed-phase chromatography is a viable approach.

  • UV Absorbance: The UV λmax of N-methyl-3-pyridinamine in water is 299 nm.[1][2] This provides a logical starting point for selecting the detection wavelength to ensure high sensitivity. A full UV scan of N-methyl-6-methoxypyridin-3-amine is recommended to determine the optimal detection wavelength.

Comparative Analysis of HPLC Methods

This section details the theoretical basis and practical considerations for applying RP-HPLC, HILIC, and IEC to the purity analysis of N-methyl-6-methoxypyridin-3-amine.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common chromatographic technique due to its versatility and wide range of available stationary phases. Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Experimental Choices:

  • Column Selection: A C18 column is the workhorse of RP-HPLC and a good starting point due to the moderate hydrophobicity of the analyte. For improved peak shape with basic compounds, a column with low silanol activity or end-capping is recommended.

  • Mobile Phase pH: Given the estimated pKa of around 8.7, maintaining the mobile phase pH below this value will ensure the analyte is in its protonated, more polar form. A pH of 2.5-3.5 is often optimal for good retention and peak shape of basic compounds on silica-based columns, as it suppresses the ionization of residual silanols on the stationary phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is typically employed in purity methods to ensure the elution of both polar and non-polar impurities.

Experimental Protocol: RP-HPLC

RP_HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in diluent (e.g., 50:50 ACN:Water) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_A Prepare aqueous buffer (e.g., 0.1% Formic Acid in Water) HPLC_System HPLC System with UV Detector Mobile_Phase_A->HPLC_System Mobile_Phase_B Acetonitrile Mobile_Phase_B->HPLC_System Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->Column Column->Injection Gradient Gradient Elution Injection->Gradient Chromatogram Acquire Chromatogram Gradient->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity_Calc Calculate Purity Integration->Purity_Calc

Caption: RP-HPLC workflow for purity analysis.

Table 1: Comparison of Hypothetical RP-HPLC Method Performance

ParameterMethod A (Phosphate Buffer, pH 3.0)Method B (Formate Buffer, pH 3.0)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 299 nmUV at 299 nm
Resolution (Main Peak/Impurity) 2.52.8
Tailing Factor (Main Peak) 1.51.2
Analysis Time 25 min25 min
MS Compatibility NoYes

Trustworthiness: The use of a formate buffer (Method B) is generally preferred for its compatibility with mass spectrometry (MS), which is often used for impurity identification. The improved tailing factor in Method B suggests better interaction with the stationary phase, leading to more accurate quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode for polar and hydrophilic compounds that are poorly retained in RP-HPLC. The stationary phases are polar (e.g., bare silica, diol, amide), and the mobile phase is highly organic with a small amount of water.

Causality of Experimental Choices:

  • When to Consider HILIC: If N-methyl-6-methoxypyridin-3-amine or its potential impurities are highly polar and elute near the void volume in RP-HPLC, HILIC would be a suitable alternative.

  • Stationary Phase: A bare silica column is a good starting point for HILIC. Amide or diol phases can offer different selectivity.

  • Mobile Phase: The mobile phase consists of a high percentage of a weak, aprotic solvent like acetonitrile and a smaller percentage of a strong, polar solvent like water containing a buffer. The buffer (e.g., ammonium formate or ammonium acetate) is crucial for controlling the ionic strength and pH, which influences retention and peak shape.

Experimental Protocol: HILIC

HILIC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in high organic (e.g., 90:10 ACN:Water) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_A Acetonitrile with 0.1% Formic Acid HPLC_System HPLC System with UV Detector Mobile_Phase_A->HPLC_System Mobile_Phase_B 10 mM Ammonium Formate in Water Mobile_Phase_B->HPLC_System Column HILIC Column (e.g., Silica, 4.6 x 100 mm, 3 µm) HPLC_System->Column Column->Injection Gradient Gradient Elution Injection->Gradient Chromatogram Acquire Chromatogram Gradient->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity_Calc Calculate Purity Integration->Purity_Calc

Caption: HILIC workflow for purity analysis.

Table 2: Comparison of Hypothetical HILIC Method Performance

ParameterMethod C (Ammonium Formate)
Column Silica, 4.6 x 100 mm, 3 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
Gradient 0% to 100% B in 15 min
Flow Rate 1.2 mL/min
Detection UV at 299 nm
Resolution (Main Peak/Polar Impurity) 3.5
Tailing Factor (Main Peak) 1.1
Analysis Time 20 min
MS Compatibility Yes

Trustworthiness: HILIC can provide excellent separation for highly polar impurities that are difficult to resolve in RP-HPLC. The use of volatile buffers makes it fully compatible with MS for impurity identification.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. For a basic compound like N-methyl-6-methoxypyridin-3-amine, which will be positively charged at acidic pH, cation-exchange chromatography is the appropriate mode.

Causality of Experimental Choices:

  • When to Consider IEC: IEC is particularly useful for separating compounds with different charge states or for separating the main compound from charged impurities.

  • Stationary Phase: A weak or strong cation-exchange column is used. The choice depends on the pKa of the analyte and the desired selectivity.

  • Mobile Phase: The mobile phase is an aqueous buffer, and elution is achieved by increasing the ionic strength (salt concentration) or changing the pH to alter the charge of the analyte.

Experimental Protocol: IEC

IEC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in low ionic strength buffer Injection Inject Sample Sample_Prep->Injection Mobile_Phase_A Low Salt Buffer (e.g., 10 mM Phosphate, pH 3.0) HPLC_System HPLC System with UV Detector Mobile_Phase_A->HPLC_System Mobile_Phase_B High Salt Buffer (e.g., 500 mM Phosphate, pH 3.0) Mobile_Phase_B->HPLC_System Column Cation-Exchange Column HPLC_System->Column Column->Injection Gradient Salt Gradient Elution Injection->Gradient Chromatogram Acquire Chromatogram Gradient->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity_Calc Calculate Purity Integration->Purity_Calc

Caption: IEC workflow for purity analysis.

Table 3: Comparison of Hypothetical IEC Method Performance

ParameterMethod D (Salt Gradient)
Column Strong Cation-Exchange, 4.6 x 250 mm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B 20 mM Potassium Phosphate + 0.5 M KCl, pH 3.0
Gradient 0% to 100% B in 30 min
Flow Rate 1.0 mL/min
Detection UV at 299 nm
Resolution (Main Peak/Charged Impurity) 4.0
Tailing Factor (Main Peak) 1.3
Analysis Time 40 min
MS Compatibility No (due to high salt)

Trustworthiness: IEC offers a highly orthogonal separation mechanism compared to RP-HPLC and HILIC, which can be invaluable for resolving co-eluting impurities. However, the use of high salt concentrations in the mobile phase makes it incompatible with MS detection.

Method Validation Strategy

Once a suitable HPLC method is developed, it must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[3][4][5][6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The selection of the optimal HPLC method for the purity determination of N-methyl-6-methoxypyridin-3-amine depends on the specific impurity profile of the sample.

  • Reversed-Phase HPLC is the recommended starting point due to its versatility and the moderate hydrophobicity of the target compound. A method using a C18 column with a volatile acidic mobile phase modifier (e.g., formic acid) offers a good balance of resolution, peak shape, and MS compatibility.

  • HILIC should be considered as a valuable orthogonal technique, particularly if highly polar impurities are present that are not well-retained in RP-HPLC.

  • Ion-Exchange Chromatography provides a powerful, alternative separation mechanism based on charge and can be employed to resolve challenging impurity co-elutions, although it is generally not MS-compatible.

A comprehensive approach to method development should involve screening all three techniques to identify the most suitable primary method and a robust orthogonal method for confirmation. All developed methods must be rigorously validated in accordance with ICH guidelines to ensure the generation of reliable and accurate purity data, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

  • PubChem. 6-Methoxy-3-pyridinylamine. National Center for Biotechnology Information. Available from: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. Available from: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • Muszalska I, et al. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm. 2005 Jan-Feb;62(1):3-10.
  • SIELC Technologies. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. 2025. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

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Validation

Structural Validation of N-Methylated Pyridine Amine Derivatives: A Comparative Analytical Guide

The regioselective alkylation of aminopyridines presents a classic analytical bottleneck in drug development and materials science. Because aminopyridines act as ambident nucleophiles, methylation can occur either at the...

Author: BenchChem Technical Support Team. Date: March 2026

The regioselective alkylation of aminopyridines presents a classic analytical bottleneck in drug development and materials science. Because aminopyridines act as ambident nucleophiles, methylation can occur either at the exocyclic primary/secondary amine or at the endocyclic pyridine nitrogen. While synthetic conditions—such as the use of specific iridium(I) catalysts—can steer regioselectivity 1, confirming the precise site of N-methylation requires a rigorous, multi-modal analytical strategy. Misassignment of these isomers can derail Structure-Activity Relationship (SAR) studies, as demonstrated in the optimization of complex alkaloids like Manzamine A 2.

As a Senior Application Scientist, I have designed this guide to objectively compare the three most robust analytical modalities for structural validation: 1H-15N HMBC NMR , HRMS-MS/MS , and Single-Crystal X-Ray Diffraction (SC-XRD) . Rather than merely listing procedures, we will explore the causality behind these techniques and establish self-validating protocols to ensure absolute data integrity.

Analytical Workflow & Logical Framework

To definitively assign the structure of an N-methylated pyridine amine, a sequential validation logic must be applied. We move from high-sensitivity mass confirmation to connectivity mapping, and finally to absolute 3D conformation.

ValidationWorkflow A Crude N-Methylated Pyridine Amine B HRMS-MS/MS (Isomeric Mass & Fragmentation) A->B Step 1: Mass Confirm C 2D NMR (1H-15N HMBC) (Regioselective Connectivity) B->C Step 2: N-Localization E Exocyclic N-Methyl (Amine Alkylation) C->E 15N ~65 ppm 3J(H,N) to Amine F Endocyclic N-Methyl (Pyridine Alkylation) C->F 15N ~289 ppm 3J(H,N) to Pyridine D SC-XRD (Absolute 3D Conformation) E->D Step 3: Final Validation F->D Step 3: Final Validation

Workflow for the structural validation of N-methylated pyridine amine isomers.

Quantitative Data Summaries

To facilitate objective comparison, the following tables summarize the performance metrics of each modality and the diagnostic markers expected for each isomer type.

Table 1: Performance Comparison of Analytical Modalities

ModalityPrimary Target FeatureResolution / AccuracySample RequirementBuilt-in Validation Metric
1H-15N HMBC NMR Regioselective Connectivity~0.1 ppm (1H), ~1 ppm (15N)5–10 mgCross-peak SNR > 5:1
HRMS-MS/MS Exact Mass & Fragmentation< 2 ppm mass error< 1 µgIsotopic pattern match > 95%
SC-XRD Absolute 3D Conformation0.01 Å bond length0.1–0.5 mm crystalR1 < 0.05, wR2 < 0.15

Table 2: Diagnostic Quantitative Markers for Pyridine Amine N-Methylation Isomers

Isomer Type15N Chemical Shift (ppm)13C Methyl Shift (ppm)Primary MS/MS Neutral LossSC-XRD C-N Bond Length
Endocyclic (Ring-N) +140 to +290~45 - 48-15.02 Da (•CH3)~1.28 Å (Imine tautomer)
Exocyclic (Amine-N) +60 to +90~30 - 35-31.04 Da (CH3NH2)~1.38 Å (Amine bond)

Deep Dive 1: 1H-15N HMBC NMR Spectroscopy

The Causality: While 1H-13C HMBC can infer proximity to the pyridine ring, it often falls short because carbon chemical shifts in heterocyclic systems can overlap ambiguously 1. 15N HMBC directly interrogates the nitrogen atom's electronic environment. Endocyclic N-methylation drastically alters the pyridine nitrogen's electron density, yielding a pyridinium salt or a zwitterionic imine tautomer. This shifts the 15N resonance to highly deshielded regions (+140 to +290 ppm relative to liquid NH3). Conversely, exocyclic methylation yields a secondary/tertiary amine resonance near +65 ppm 3. The 3J(1H-15N) coupling between the introduced methyl protons and the respective nitrogen provides definitive proof of covalent linkage.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of the purified analyte in 600 µL of DMSO-d6.

    • Self-Validation: Add 0.1% TMS as an internal chemical shift reference (0.00 ppm) to ensure absolute magnetic field lock and shimming accuracy.

  • Probe Tuning: Tune and match the NMR probe for both 1H and 15N frequencies.

    • Self-Validation: Perform a 1D 1H scan to verify line width at half height (linewidth < 1 Hz) before proceeding to multi-dimensional experiments. Poor shimming will destroy 15N resolution.

  • HMBC Acquisition: Set up the 2D 1H-15N HMBC pulse sequence optimized for long-range couplings (J = 5-8 Hz).

    • Self-Validation: Run a standard 15N-labeled urea control sample periodically to validate the 15N channel sensitivity and 90-degree pulse calibrations.

  • Data Processing: Apply zero-filling and a sine-bell squared window function.

    • Self-Validation: Scrutinize the spectrum for artifact doublets (caused by imperfect suppression of 1J couplings). True long-range 3J correlations will lack these symmetric artifacts 3.

Deep Dive 2: HRMS-MS/MS Profiling

The Causality: High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS (MS/MS) provides rapid, high-sensitivity validation. While both isomers share the exact same mass (e.g.,[M+H]+), their collision-induced dissociation (CID) pathways diverge entirely. Exocyclic N-methylated amines readily undergo neutral loss of methylamine (Δm = 31.04 Da) due to the relative instability of the exocyclic C-N bond under CID. Conversely, endocyclic N-methylpyridinium species exhibit higher stability, requiring higher collision energies and typically fragmenting via the loss of a methyl radical (Δm = 15.02 Da) or complex ring-opening pathways 2.

Self-Validating Protocol:

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Q-TOF mass spectrometer.

    • Self-Validation: The mass accuracy must read < 2 ppm error for all reference masses before sample injection.

  • Chromatography: Inject 1 µL of sample (1 µg/mL) onto a C18 UPLC column.

    • Self-Validation: Include a blank solvent injection immediately prior to the sample to confirm zero column carryover, ensuring the observed mass is not a system artifact.

  • MS/MS Acquisition: Acquire data in positive ESI mode using data-dependent acquisition (DDA) with collision energies stepped at 10, 20, and 40 eV.

    • Self-Validation: The precursor ion's isotopic pattern must match the theoretical distribution with >95% fidelity. If the isotope pattern fails, the fragment data cannot be trusted.

Deep Dive 3: Single-Crystal X-Ray Diffraction (SC-XRD)

The Causality: In highly polar solvents, neutral pyridin-4(1H)-imines often exist in a zwitterionic form, causing NMR signals to broaden or average due to rapid proton exchange 3. SC-XRD bypasses solvent effects by freezing the molecule in a crystalline lattice, allowing direct measurement of bond lengths and noncovalent interactions (such as Mg···N electronic perturbations) 4. An exocyclic C-N double bond (imine tautomer resulting from endocyclic methylation) vs. a single bond (amine resulting from exocyclic methylation) is unambiguously differentiated by bond lengths (~1.28 Å vs ~1.38 Å).

Self-Validating Protocol:

  • Vapor Diffusion Crystallization: Dissolve 5 mg of the purified isomer in a minimum volume of methanol and place it in a small inner vial.

    • Self-Validation: Place the inner vial inside a larger sealed vial containing an anti-solvent (e.g., diethyl ether). This ensures slow, controlled vapor diffusion, preventing the compound from crashing out as an amorphous powder.

  • Crystal Mounting: Select a single, optically clear crystal under a polarized microscope.

    • Self-Validation: The crystal must extinguish light uniformly upon rotation. If it does not, it is a twinned lattice and will yield convoluted diffraction data.

  • Diffraction & Refinement: Collect diffraction data at 100 K using Cu-Kα radiation. Solve the structure using direct methods.

    • Self-Validation: The final structural model must yield an R1 factor < 0.05 and a Goodness-of-Fit (S) near 1.0. This mathematically proves that the assigned atomic coordinates match the raw electron density map.

References

  • Title: N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand Source: Organometallics (ACS Publications) URL: [Link]

  • Title: 2-N-Methyl Modifications and SAR Studies of Manzamine A Source: PMC (NIH) URL: [Link]

  • Title: Monoanionic Quasi-Imido Ligands Based on 1-Methyl-4-Iminopyridine and Complexes with the Main Group Elements Source: ChemRxiv URL: [Link]

  • Title: Noncovalent Mg···N Interactions as Tunable Electronic Perturbations in Pyridine-Based Single-Molecule Junctions Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

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